PYROPHYLLITE
Description
Significance of Pyrophyllite (B1168745) in Mineralogy and Materials Science Research
This compound's significance in mineralogy stems from its formation in hydrothermal veins and bedded deposits within schistose metamorphic rocks, often associated with minerals like kyanite, andalusite, topaz, mica, and quartz mindat.orghandbookofmineralogy.org. Its crystal structure, particularly the one-layer triclinic (1A) and two-layer monoclinic (2M1) polytypes, has been a subject of detailed crystallographic studies using techniques like X-ray powder diffraction mindat.orghandbookofmineralogy.orggeoscienceworld.org. Understanding the structural details and their response to various conditions, such as pressure, is crucial in mineralogical research mdpi.com.
In materials science, this compound's unique properties make it a promising candidate for diverse applications and a subject of ongoing research. Its low thermal conductivity and high melting point are valuable in refractory materials scirp.orgmdpi.comnovascotia.ca. The low thermal expansion and shrinkage upon firing make it suitable for ceramics, particularly in tiles and whiteware scirp.orgmdpi.comnovascotia.caelsevier.esmordorintelligence.com. This compound also serves as a functional filler in polymers, paints, and paper due to its chemical inertness, platy structure, and low density scirp.orgmdpi.comajsp.net. Its use as a pressure-transmitting medium in high-pressure synthesis is another area of materials science research, leveraging its outstanding pressure transmission, machinability, and insulation properties mdpi.comresearchgate.net. The potential for using this compound as a substitute for other industrial minerals like kaolinite (B1170537) and talc (B1216), owing to its similar properties and economic viability, further highlights its importance in materials research scirp.orgmdpi.comresearchgate.netresearchgate.netajsp.netgeoscienceworld.org.
Evolution of this compound Research Perspectives
Early research on this compound primarily focused on its identification, geological occurrence, and basic physical and chemical properties. Its resemblance to talc initially led to it being mined as such, with chemical tests required to distinguish the two azom.comscirp.org. The recognition of this compound as a distinct mineral and the understanding of its fundamental structure through early crystallographic studies marked a significant step in its research history mindat.orghandbookofmineralogy.org.
As industrial applications for minerals grew, research perspectives on this compound evolved to focus on its suitability for various uses, particularly in ceramics and refractories. Studies investigated its thermal behavior, including dehydroxylation and transformation to mullite (B73837) at high temperatures mindat.orgnovascotia.ca. The presence and impact of impurities on its industrial performance became a key area of investigation, driving research into beneficiation techniques to upgrade lower-grade ores mdpi.comresearchgate.netajsp.netgeoscienceworld.org.
Current Paradigms and Emerging Research Foci on this compound
Current research on this compound is characterized by a multidisciplinary approach, integrating mineralogy, materials science, chemistry, and engineering. A major paradigm involves optimizing the processing and beneficiation of this compound ores to meet the stringent quality requirements of various industries. This includes exploring and refining techniques such as flotation, magnetic separation, attrition-scrubbing, and leaching to remove impurities like iron and titanium mdpi.comresearchgate.netajsp.netgeoscienceworld.org. Research findings indicate that these methods can effectively increase alumina (B75360) content and decrease undesirable elements. mdpi.comresearchgate.netajsp.net.
Emerging research foci on this compound are driven by the search for new applications and the desire to enhance its performance in existing ones. Some key areas include:
Advanced Materials and Composites: Investigating the use of this compound in novel composites and formulations for improved thermal, mechanical, and functional properties. This includes its potential in high-temperature treated building materials and protective coatings researchgate.netscispace.com.
Environmental Applications: Exploring this compound's capacity for adsorption of heavy metals and other contaminants, suggesting potential use in environmental remediation researchgate.nettaylorandfrancis.com.
Catalysis: this compound has recently emerged as a potential advanced catalyst for diverse chemical applications researchgate.net.
High-Pressure Behavior: Continued theoretical and experimental studies on the atomic structure, electronic, and mechanical properties of this compound under high pressure, relevant to its use as a pressure medium mdpi.comresearchgate.net.
Surface Chemistry and Interface Interactions: Research into the surface properties of this compound and its interactions with other substances, crucial for applications as fillers and in composites scirp.org.
Sustainable Practices: Growing interest in sustainable mining and processing techniques for this compound to minimize environmental impact mordorintelligence.comopenpr.com.
The increasing demand for high-grade this compound and the depletion of readily available pure deposits necessitate ongoing research into efficient and economical upgrading techniques mdpi.comajsp.net. The versatility of this compound, coupled with its unique properties, ensures its continued significance as a subject of academic research across multiple scientific and engineering disciplines.
Properties
CAS No. |
141040-74-6 |
|---|---|
Molecular Formula |
C10H19NO2 |
Origin of Product |
United States |
Geological and Mineralogical Research on Pyrophyllite
Pyrophyllite (B1168745) Geological Occurrences and Distribution
This compound is found in various geological settings, primarily in hydrothermal, metamorphic, and to a lesser extent, sedimentary environments. Its distribution is global, with notable deposits in several countries.
Hydrothermal this compound deposits are formed through the action of heated, mineral-rich fluids interacting with and altering pre-existing rocks. These deposits are often associated with volcanic and epithermal systems. The alteration process typically involves the leaching of certain elements from the host rock and the deposition of new minerals, including this compound.
Hydrothermal alteration zones hosting this compound can be extensive, often exhibiting concentric patterns of different mineral assemblages. These zones are frequently linked to epithermal systems that can also produce gold mineralization. The formation of this compound in these settings is a result of the hydrothermal alteration of feldspar (B12085585) in felsic volcanic rocks. In New South Wales, Australia, for example, this compound occurrences are mainly found in the Devonian Boyd Volcanic Complex and are associated with hydrothermally altered felsic volcanic rocks, as well as some andesitic volcanic rocks nsw.gov.au.
The Milyang this compound deposit in southeast Korea is a prime example of a large hydrothermal clay deposit. It is situated within the Late Cretaceous Yuchon Group and is hosted in porphyritic andesite lava and andesitic lapilli tuff. The hydrothermally altered zone spans approximately 2 by 3 kilometers and displays a concentric arrangement of advanced argillic, propylitic, and sericitic alteration zones from the center outwards researchgate.net.
Research in the Argotirto area of Malang Regency, East Java, Indonesia, has identified this compound as a product of hydrothermal alteration processes. The alteration zones in this area include this compound-dickite-sericite-illite, this compound-vermiculite-alunite-tridymite, this compound-cristobalite-sericite-illite-smectite, and this compound-halloysite-sericite-illite assemblages. These mineral groupings suggest formation under low pH (approximately 4-5) and relatively low-temperature (100–<250°C) conditions within an advanced argillic alteration zone researchgate.net.
| Location | Host Rock | Associated Minerals | Alteration Type | Reference |
| New South Wales, Australia | Felsic and andesitic volcanic rocks | Gold | Hydrothermal | nsw.gov.au |
| Milyang, Southeast Korea | Porphyritic andesite lava, andesitic lapilli tuff | Kaolinite (B1170537), diaspore, quartz, andalusite, dumortierite, tourmaline | Advanced argillic, propylitic, sericitic | researchgate.net |
| Argotirto, East Java, Indonesia | Volcanic rocks | Dickite, sericite, illite, vermiculite, alunite, tridymite, cristobalite, smectite, halloysite | Advanced argillic | researchgate.net |
This compound is a characteristic mineral of low-grade metamorphism in aluminum-rich rocks. It commonly occurs in phyllites and schists and can be an alteration product of minerals like kyanite. The temperature stability range for this compound is generally between approximately 300°C and 420°C.
In the Pütürge Massif of Eastern Turkey, this compound deposits are found as lensoidal bodies within metamorphic rocks. These occurrences are associated with quartz-sericite-schists and tourmaline-schists. The presence of kyanite alongside this compound suggests that the this compound formed during a retrograde greenschist metamorphic phase dergipark.org.tr.
The Carolina slate belt in North Carolina, USA, contains exploitable this compound in late Precambrian metavolcanics. Here, it is found as vein and fracture fillings between quartzite and quartz-sericite schist. The mineral assemblage includes quartz, andalusite, topaz, sericite, and kaolinite, indicating a complex history of prograde and retrograde metamorphism minsocam.orgarizona.edu.
In Wales, this compound has been identified in low-grade metamorphic rocks. For instance, it is found in Ordovician sedimentary rocks that form the country rocks to Ordovician intrusions. It also occurs in pod-like structures with allanite, molybdenite, and quartz in a granite quarry museum.wales. The phyllites in the Holy Cross Mountains of Poland also contain this compound, which appears as porphyroblasts and within quartz-kaolinite/dickite veins. Its formation temperature is estimated to be above 300°C at a pressure of over 1.72 kbar researchgate.net.
| Location | Host Rock | Associated Minerals | Metamorphic Grade | Reference |
| Pütürge Massif, Turkey | Schists, orthogneisses | Kyanite, quartz, muscovite, sericite, illite, kaolinite, dickite, alunite | Greenschist facies (retrograde) | dergipark.org.tr |
| Carolina Slate Belt, USA | Metavolcanics (quartzite, quartz-sericite schist) | Quartz, andalusite, topaz, sericite, kaolinite | Low-grade | minsocam.orgarizona.edu |
| Wales, UK | Ordovician sedimentary rocks, granite | Allanite, molybdenite, quartz | Low-grade | museum.wales |
| Holy Cross Mountains, Poland | Phyllites | Quartz, kaolinite/dickite, chlorite | Low-grade | researchgate.net |
The occurrence of this compound in sedimentary rocks is less common and often points to a detrital origin or authigenic formation under specific diagenetic conditions that bridge the gap between diagenesis and low-grade metamorphism.
In Wales, this compound has been recorded in sandstones and shales of the Coal Measures (Upper Carboniferous) and in Silurian and Devonian sedimentary rocks. In the latter case, the metamorphic grade is considered insufficient for its formation, suggesting a possible detrital origin where the mineral was eroded from a source area and redeposited museum.wales.
The paragenesis of this compound with other clay minerals provides insights into the geochemical environment of formation. It is often found in association with kaolinite, dickite, illite, and sericite. The presence of these minerals can help delineate the temperature and pH conditions of the geological environment. For example, the transition from kaolinite to this compound is indicative of increasing temperature cmi-capital.com.
This compound Genesis and Formation Mechanisms
The formation of this compound is primarily attributed to two main geological processes: hydrothermal alteration and retrograde metamorphism. These pathways involve specific chemical reactions and are influenced by factors such as temperature, pressure, and the chemical composition of the host rocks and interacting fluids.
Hydrothermal alteration is a significant process leading to the formation of this compound deposits. This process involves the circulation of hot aqueous solutions through rocks, which causes chemical and mineralogical changes. The formation of this compound through this pathway is often associated with acidic hydrothermal fluids at temperatures ranging from 200°C to 350°C.
In high-sulfidation epithermal ore deposits, this compound is a key mineral in the advanced argillic alteration zone. It can form from the alteration of aluminous minerals such as feldspar and muscovite researchgate.netresearchgate.net. The cooling of a white-mica-stable fluid can also lead to the stability of this compound geoscienceworld.org.
The chemical reaction for the formation of this compound from kaolinite and quartz is as follows:
Al₂Si₂O₅(OH)₄ (Kaolinite) + 2SiO₂ (Quartz) → Al₂Si₄O₁₀(OH)₂ (this compound) + H₂O
This reaction typically occurs at temperatures above 260-300°C dergipark.org.trgeoscienceworld.org.
The Milyang deposit in Korea exemplifies a multi-stage hydrothermal alteration process. The formation sequence includes: 1) extensive sericitic and propylitic alteration, 2) medium-temperature (200–250°C) advanced argillic alteration, 3) high-temperature (250–350°C or more) advanced argillic alteration, and 4) retrograde low-temperature alteration researchgate.net.
| Formation Pathway | Precursor Minerals | Temperature Range (°C) | Fluid Conditions | Reference |
| Alteration of Kaolinite and Quartz | Kaolinite, Quartz | >260-300 | Acidic hydrothermal fluids | dergipark.org.trgeoscienceworld.org |
| Alteration of Feldspar/Muscovite | Feldspar, Muscovite | 200-350 | Acidic hydrothermal fluids | researchgate.netresearchgate.net |
| Cooling of White-Mica-Stable Fluid | White Mica (e.g., Muscovite) | <350 | Evolving hydrothermal fluid | geoscienceworld.org |
Retrograde metamorphism refers to the changes that occur in metamorphic rocks as they are brought to the Earth's surface and experience decreasing temperature and pressure. During this process, higher-grade metamorphic minerals can re-equilibrate to form lower-grade minerals, provided that water is present.
This compound can form during retrograde metamorphism through the alteration of higher-grade aluminosilicate minerals such as kyanite and andalusite. The presence of water is crucial for these reactions to proceed.
In the Pütürge Massif, the replacement of kyanite porphyroblasts by this compound is evidence of retrograde metamorphism. The reaction is understood to be:
3Al₂SiO₅ (Kyanite) + 3SiO₂ (Quartz) + H₂O → Al₂Si₄O₁₀(OH)₂ (this compound)
This transformation is suggested to occur at temperatures below 400°C and a water pressure of less than 4 kbar dergipark.org.tr.
Similarly, in the Carolina slate belt, retrograde metamorphism led to the formation of kaolinite as an alteration product of andalusite, and this compound was also formed during this phase, indicating disequilibrium conditions where water and silica (B1680970) were mobile components minsocam.orgarizona.edu. The transition from andalusite to this compound and then to kaolin-group minerals represents a cooling pathway at quartz saturation geoscienceworld.org.
| Formation Pathway | Precursor Mineral | Temperature (°C) | Pressure (kbar) | Key Condition | Reference |
| Alteration of Kyanite | Kyanite | <400 | <4 | Presence of water | dergipark.org.tr |
| Alteration of Andalusite | Andalusite | Cooling from >400 | - | Presence of water and mobile silica | minsocam.orgarizona.edugeoscienceworld.org |
Theoretical and Experimental Conditions for this compound Formation
The formation of this compound is constrained by specific temperature, pressure, and chemical conditions, which have been elucidated through both theoretical modeling and laboratory experiments. Generally, this compound forms in low-grade metamorphic environments and hydrothermal alteration systems.
Experimental studies have determined that the stability of this compound is notably influenced by temperature and pressure. For instance, the reaction of kaolinite and quartz to form this compound and water is a key indicator of the transition to this compound-stable conditions. Research has shown that kaolinite transforms to this compound at temperatures above 300°C. dergipark.org.tr More specific experimental data places the equilibrium for the reaction 1 this compound → 1 andalusite + 3 quartz + 1 water at temperatures ranging from 384°C at 2.5 kilobars (kb) to 419°C at 7 kb. ajsonline.org Another critical reaction, 1 this compound + 6 diaspore → 4 andalusite + 4 water , has been experimentally determined to occur at temperatures from 366°C at 2.4 kb to 445°C at 7.0 kb. ajsonline.org These findings constrain the upper thermal stability limit of this compound, beyond which it breaks down into minerals like andalusite or kyanite. ajsonline.orgresearchcommons.org
The chemical environment is equally crucial for this compound formation. It typically forms in aluminum-rich and alkali-depleted settings. The process often involves the hydrothermal alteration of felsic to intermediate volcanic and crystalline rocks, where feldspars and other aluminous minerals are replaced. wisc.eduuchicago.edu This alteration is driven by acidic hydrothermal fluids. koreascience.kr The formation of this compound is favored in environments with high silica activity. researchgate.net Phase equilibria studies as a function of pH, pSi (silica activity), and pAl (aluminum activity) indicate that this compound can form in environments with very low dissolved silica, on the order of approximately 1 ppm. ias.ac.in
The following table summarizes key experimentally determined reactions and their corresponding pressure-temperature conditions for this compound formation and breakdown.
| Reaction | Pressure (kb) | Temperature (°C) | Reference |
| Kaolinite + 2 Quartz → this compound + H₂O | <4 | >300 | dergipark.org.tr |
| This compound → Andalusite + 3 Quartz + H₂O | 2.5 | 384 | ajsonline.org |
| This compound → Andalusite + 3 Quartz + H₂O | 7.0 | 419 | ajsonline.org |
| This compound + 6 Diaspore → 4 Andalusite + 4 H₂O | 2.4 | 366 | ajsonline.org |
| This compound + 6 Diaspore → 4 Andalusite + 4 H₂O | 7.0 | 445 | ajsonline.org |
This compound Associated Mineral Assemblages and Paragenesis
This compound is rarely found in isolation and is typically part of a characteristic mineral assemblage that provides insights into the geological conditions of its formation. mdpi.comresearchgate.net The paragenesis, or the sequence of mineral formation, often involves the alteration of pre-existing minerals or the co-precipitation from hydrothermal fluids. Common associated minerals include kyanite, andalusite, topaz, mica, and quartz. wikipedia.org
This compound-Kaolinite Associations
This compound and kaolinite-group minerals (including kaolinite and dickite) are frequently found together, representing a transition in alteration conditions. mdpi.comresearchgate.net Kaolinite is a lower-temperature hydrous aluminum silicate, and its presence with this compound often indicates a temperature gradient or prograde metamorphic sequence. tandfonline.com The reaction of kaolinite with quartz to form this compound is a fundamental process in the formation of many deposits. dergipark.org.trias.ac.in
In some deposits, this compound is observed growing from or replacing kaolin minerals, indicating that the conditions progressed from a kaolinite-stable field to a this compound-stable field. geoscienceworld.orgresearchgate.net These associations are common in argillic and advanced argillic alteration zones of hydrothermal systems. koreascience.krgeosciencebc.com For example, in the Coromandel area of New Zealand, a this compound zone was identified containing approximately 80% this compound, 5% quartz, and 5% kaolinite. tandfonline.com
This compound-Quartz and Silica Phases
Quartz is an almost ubiquitous associate of this compound. mdpi.comresearchgate.netwikipedia.orgmdpi.com Their association is fundamental, as the reaction between kaolinite and quartz is a primary pathway for this compound formation. ias.ac.in this compound deposits often occur as quartz-pyrophyllite schists. researchgate.netgouv.qc.ca The presence of fine-grained quartz with this compound can give the rock a resistant character. dergipark.org.tr In some occurrences, this compound forms a matrix for quartzose nodules or lenses. uchicago.edu The intimate association and reaction relationship between these two minerals are key indicators of the silica-rich fluids involved in the alteration process. researchgate.net
This compound with Micas and Other Phyllosilicates
Micas, particularly muscovite (sericite), are commonly found in association with this compound. mdpi.comresearchgate.netwikipedia.org This paragenesis is typical in metamorphosed aluminous rocks and hydrothermal alteration zones. wisc.edu In some instances, this compound and muscovite show parallel intergrowths, suggesting they may have grown from the same precursor mineral, such as a kaolin mineral. geoscienceworld.orgresearchgate.net The presence of illite and paragonite has also been noted in this compound-bearing assemblages. dergipark.org.trresearchgate.net The specific composition and generation of micas can indicate changes in the fluid chemistry during the alteration process. researchgate.net
Advanced Argillic Mineral Paragenesis involving this compound
This compound is a key index mineral in advanced argillic alteration assemblages, which form from highly acidic hydrothermal fluids at elevated temperatures. researchgate.netwikipedia.org This type of alteration is often associated with porphyry and epithermal ore deposits. mdpi.comgeoscienceworld.org In these systems, this compound typically occurs in the higher-temperature portions of the alteration zone, often forming deeper "roots" to the system. geoscienceworld.orgcmi-capital.com
The characteristic mineral assemblage in this setting includes this compound, quartz, alunite, diaspore, and kaolin-group minerals like dickite and kaolinite. mdpi.comresearchgate.net The paragenetic sequence often shows a zonation, with a core of residual vuggy quartz, surrounded by a zone of quartz-alunite, which then transitions into assemblages containing this compound and dickite at higher temperatures (T > 300°C). wikipedia.orggeoscienceworld.org The presence of this compound, along with minerals like zunyite and diaspore, can be a vector towards the hotter, central parts of a porphyry system. mdpi.com For example, at the El Salvador porphyry copper deposit, this compound is associated with diaspore and replaces muscovite and andalusite in a cupola above the main ore zone. geoscienceworld.org
Geochemical Investigations of this compound Deposits
Geochemical studies of this compound deposits provide crucial information on their genesis and the processes of element mobility during their formation. These investigations typically involve whole-rock analysis for major and trace elements.
Major element geochemistry of this compound schists often reveals an enrichment in Al₂O₃ and a depletion in SiO₂ relative to the parent rock. researchgate.net There is also a significant removal of alkali and alkaline earth oxides, such as K₂O, Na₂O, and CaO, which is consistent with the breakdown of feldspars and micas during hydrothermal alteration. researchgate.nettandfonline.com
Trace element geochemistry offers further insights. Studies of some deposits have shown that this compound and associated minerals like diaspore are significantly enriched in less mobile elements such as Titanium (Ti), Chromium (Cr), and Zirconium (Zr) compared to the surrounding host rocks. ias.ac.in For instance, in the Bundelkhand complex in India, Ti and Cr were enriched by a factor of about 3, and Zr by a factor of 2. ias.ac.in This pattern of immobile element enrichment is characteristic of intense chemical weathering and leaching, suggesting a residual origin for the protolith of these deposits. ias.ac.in The positive correlation between elements like Ti-Cr, Ti-Zr, and Cr-Zr supports this interpretation. ias.ac.in
The following table presents representative major element compositions from a this compound deposit, illustrating the chemical changes associated with pyrophyllitization.
| Oxide | Parent Rock (Granite) (wt%) | This compound Schist (wt%) | Reference |
| SiO₂ | 72.04 | 65.56 - 71.66 | scirp.org |
| Al₂O₃ | 14.42 | 18.79 - 22.94 | scirp.org |
| FeO (total) | 1.57 | 1.13 - 1.68 | scirp.org |
| Na₂O | 3.69 | 0.03 - 0.15 | researchgate.net |
| K₂O | 4.12 | 0.39 - 6.89 | researchgate.net |
Note: Parent rock data is a general granite composition for comparison; this compound schist data reflects the range found in specific studies.
Major and Trace Element Mobility during this compound Formation
The formation of this compound through hydrothermal alteration of pre-existing rocks involves significant changes in the chemical composition of the host rock, driven by the movement of major and trace elements. Research into the geochemistry of this compound deposits reveals distinct patterns of element mobility, which are crucial for understanding the conditions of their formation.
During the hydrothermal alteration process that leads to this compound, certain elements are leached from the host rock and transported away by fluids, while others remain relatively immobile or are even introduced. Studies have shown that the major chemical changes associated with this alteration include significant losses of silicon (Si), sodium (Na), calcium (Ca), magnesium (Mg), and potassium (K). geoscienceworld.org This depletion is mineralogically evident in the breakdown of feldspars. geoscienceworld.org
Conversely, some elements are considered to be of low mobility during this process. Elements such as titanium (Ti), zirconium (Zr), and chromium (Cr) tend to be enriched in this compound and associated diaspore deposits when compared to the parent granite rocks. ias.ac.in For instance, studies of deposits in the Bundelkhand complex in India show that this compound and diaspore are significantly enriched in Ti and Cr by a factor of about 3, and in Zr by a factor of about 2, relative to the surrounding granites. ias.ac.in Similarly, research on this compound deposits in the Pötürge region of Turkey indicates that while elements like alkalis, Mg, and Fe were mobile, elements such as Si, aluminum (Al), and phosphorus (P) were moderately mobile to immobile, and high field strength elements like Zr, Ti, and niobium (Nb) were immobile. researchgate.net
The formation of this compound, along with associated minerals like kaolinite and alunite, is linked to the depletion of alkalis (like K and Na) and alkaline earths (like Mg), and an enrichment of elements including strontium (Sr), barium (Ba), and sulfur (S). researchgate.net The immobility of certain elements, particularly Ti, is often used as a reference to calculate the mass balance changes of other, more mobile elements during the alteration process. ias.ac.in
The table below summarizes the mobility of various major and trace elements during the formation of this compound based on findings from different studies.
Table 1: Mobility of Major and Trace Elements During this compound Formation
| Element Category | Mobile Elements (Depleted) | Immobile to Moderately Mobile Elements (Enriched or Retained) |
|---|---|---|
| Major Elements | Silicon (Si), Sodium (Na), Calcium (Ca), Magnesium (Mg), Potassium (K), Iron (Fe) geoscienceworld.orgresearchgate.net | Aluminum (Al), Phosphorus (P) researchgate.net |
| Trace Elements | - | Titanium (Ti), Zirconium (Zr), Chromium (Cr), Niobium (Nb), Strontium (Sr), Barium (Ba) ias.ac.inresearchgate.net |
Isotopic Signatures in this compound-Bearing Systems
Isotopic studies of this compound and associated minerals provide valuable insights into the origin and temperature of the hydrothermal fluids responsible for its formation. The stable isotopes of oxygen (¹⁸O/¹⁶O) and hydrogen (D/H or ²H/¹H) are particularly useful tracers.
Research on this compound-altered rocks often reveals specific isotopic signatures that help to constrain the nature of the altering fluids. For example, in the Boco prospect in Western Tasmania, the whole-rock oxygen isotope compositions (δ¹⁸O) of this compound-altered facies range from 9.6 to 11.8‰. geoscienceworld.org These values, considered alongside the stability temperature of this compound (approximately 270°C to 360°C), suggest that the hydrothermal fluids involved had a δ¹⁸O composition of 3 to 6‰. geoscienceworld.org This composition may indicate a mixture of seawater and magmatic water. geoscienceworld.org
In the Butte ore deposit in Montana, isotopic data for various hydrous alteration minerals, including this compound, have been determined. geoscienceworld.org The hydrogen isotope composition (δD) of pre-Main Stage alteration minerals is very low, indicating equilibration with deuterium-depleted solutions of meteoric (groundwater) origin. geoscienceworld.org The calculated D/H ratios of the hydrothermal fluids at approximately 300°C are around -110 ± 15‰. geoscienceworld.org
The following table presents a compilation of isotopic data from studies of this compound-bearing systems.
Table 2: Isotopic Signatures in this compound-Bearing Systems
| Location/Study | Mineral/Rock Type | δ¹⁸O (‰, SMOW) | δD (‰, SMOW) | Inferred Fluid Composition/Temperature |
|---|---|---|---|---|
| Boco Prospect, Tasmania geoscienceworld.org | This compound-altered facies (whole rock) | 9.6 to 11.8 | Not Reported | Fluid δ¹⁸O of 3 to 6‰ at >270°C |
| Butte Ore Deposit, Montana geoscienceworld.org | Pre-Main Stage Alteration (including this compound) | +3 to +5 | -160 to -170 | Fluid δ¹⁸O of +6 to +9‰ at ~600°C |
These isotopic signatures are critical for reconstructing the geological history of this compound deposits, helping to distinguish between different potential fluid sources such as magmatic, metamorphic, meteoric, or marine waters, and to estimate the temperatures at which the alteration occurred.
Crystallographic and Structural Research of Pyrophyllite
Pyrophyllite (B1168745) Crystal Structure Determination and Refinement
The atomic arrangement of this compound, a 2:1 dioctahedral phyllosilicate, has been elucidated and refined through various analytical techniques, primarily X-ray diffraction (XRD) on both powder and single-crystal samples. geoscienceworld.orgresearchgate.net The fundamental structure consists of an aluminum-oxygen/hydroxyl octahedral sheet centrally located between two silicon-oxygen tetrahedral sheets. researchgate.net
Initial determinations and subsequent refinements have been accomplished using methods such as trial and error, comparisons of observed and calculated X-ray diffracted intensities, and analysis of computer-simulated diffraction patterns. geoscienceworld.orgarizona.edu Least-squares refinement is a common method used to achieve high precision in the structural parameters. arizona.edu For instance, the crystal structure of a triclinic this compound from Ibitiara, Bahia, Brazil, was refined from single-crystal X-ray data to a high degree of accuracy. researchgate.net
These studies provide precise measurements of the unit cell dimensions and interatomic distances. Theoretical calculations using density functional theory (DFT) have also been employed to compute lattice parameters and bond lengths, showing good agreement with experimental data. mdpi.comresearchgate.net The refinement process considers various factors, including the rotation of SiO₄ tetrahedra and distortions in the AlO₄(OH)₂ octahedra, which deviate from an ideal geometric arrangement. arizona.edu
Below is a data table comparing experimental and theoretically calculated unit cell parameters for this compound.
| Parameter | Experimental (Powder XRD) arizona.edu | Experimental (Single-Crystal XRD) researchgate.net | Theoretical (DFT) mdpi.com |
| a (Å) | 5.1614 | 5.160(3) | 5.180 |
| b (Å) | 8.9576 | 8.966(3) | 8.970 |
| c (Å) | 9.3511 | 9.347(6) | 9.950 |
| α (°) ** | 91.03 | 91.18(4) | 90.00 |
| β (°) | 100.37 | 100.46(4) | 99.50 |
| γ (°) | 89.75 | 89.64(3) | 90.00 |
| Volume (ų) ** | 425.21 | 425.5 | 455.5 |
The following table presents key average bond lengths determined from structural refinement studies.
| Bond | Average Length (Å) (Single-Crystal XRD) researchgate.net | Average Length (Å) (Theoretical) researchgate.net |
| Al-O | 1.912 | 1.93 |
| Al-OH | - | 1.88 |
| Si(1)-O | 1.617 | 1.63 |
| Si(2)-O | 1.618 | - |
| O-H | - | 0.96 |
This compound Polytypism and Stacking Arrangements
This compound exhibits polytypism, meaning it can exist in different structural forms based on the stacking sequence of its fundamental 2:1 layers. wisc.edu The primary polytypes identified are a one-layer triclinic form (1Tc, also referred to as 1A) and a two-layer monoclinic form (2M). arizona.edumindat.orghandbookofmineralogy.org However, many this compound samples exhibit diffraction patterns that indicate a disordered stacking arrangement rather than a perfectly ordered polytype. geoscienceworld.orggeologyscience.ru
The structure of this compound can be described as a sequence of T-O-T (Tetrahedral-Octahedral-Tetrahedral) layers. geoscienceworld.org The arrangement and displacement of these successive layers relative to one another give rise to the different polytypes and disordered variants.
Triclinic this compound (1Tc)
The triclinic (1Tc) polytype consists of a one-layer stacking sequence and is also referred to as this compound-1A. arizona.eduhandbookofmineralogy.org Its structure has been determined and refined with high precision using X-ray powder and single-crystal diffraction data. researchgate.netarizona.edu The space group is typically assigned as C1 or P1. wikipedia.orgwebmineral.com This polytype is characterized by a specific, repeating offset between each successive 2:1 layer. The detailed structural parameters, including atomic coordinates and unit cell dimensions, have been well-established through these refinement studies. arizona.eduarizona.edu
Disordered this compound Varieties
Many this compound specimens exhibit a structure that is not a true, ordered polytype but rather a disordered variety. unibo.it This disorder is evident in X-ray diffraction patterns which show a combination of sharp and diffuse reflections. cambridge.orgsemanticscholar.org The sharp reflections correspond to a small, ordered subcell, while the diffuse scattering arises from irregularities in the layer stacking. cambridge.org
High-resolution transmission electron microscopy (HRTEM) studies have shown that a common stacking sequence in this compound involves a uniform orientation of the 2:1 layers but with a nearly complete disorder between two alternative directions for the displacement between layers. geoscienceworld.orggeoscienceworld.org This type of stacking disorder, where successive layers are shifted by one of two possible vectors, can explain the XRD patterns previously attributed to the 2M polytype. geoscienceworld.org
Structural Defects and Imperfections in this compound
The ideal crystal structure of this compound is often disrupted by various defects and imperfections. The most prevalent of these are stacking faults, which are interruptions in the regular sequence of layer stacking. geoscienceworld.org
Stacking faults in this compound can arise from several mechanisms. One common cause is the alternation between the two possible directions of interlayer displacement. researchgate.net A stacking fault occurs if a layer is shifted relative to its neighbor by a different vector than that dictated by the established polytype sequence. researchgate.net HRTEM studies have directly observed these faults, revealing 2:1 layers with different orientations or interlayer displacements that deviate from the norm. geoscienceworld.org These stacking disorders are reported to be more frequent in massive this compound aggregates compared to well-formed lath-shaped crystals. geoscienceworld.orggeoscienceworld.org The intergrowth of right- and left-handed crystal fragments can also result in stacking faults. researchgate.net
Another type of imperfection is chemical substitution within the crystal lattice. Although this compound has a relatively pure ideal formula, minor substitutions can occur. For instance, energy-dispersive X-ray (EDX) analysis has shown that Fe³⁺ ions can substitute for Al³⁺ in the octahedral sites of the this compound structure. tandfonline.com
Interlayer Interactions and Van der Waals Forces in this compound
The 2:1 T-O-T layers of this compound are electrically neutral, resulting in very weak bonding forces between them. mdpi.comgeoscienceworld.org These interlayer regions are governed primarily by van der Waals forces. mdpi.comunibo.it This is in contrast to the strong in-plane covalent and ionic bonds within the aluminosilicate layers themselves. unibo.it
The weakness of these van der Waals interactions is responsible for several of this compound's characteristic physical properties, including its perfect basal {001} cleavage, extreme softness (1.5-2 on the Mohs scale), and greasy feel. hkmicrons.com The layers can be easily separated, a process known as exfoliation. unibo.it
Theoretical calculations have been performed to quantify the interlayer binding energy. By summing the van der Waals forces over the surface atoms of adjacent oxygen sheets, the preferred interlayer binding energy for this compound has been calculated to be approximately -980 erg/cm². scribd.com Molecular dynamics simulations have also been used to quantitatively evaluate the interactive forces in the interlayer, confirming that the layers are held together by these weak bonds. geoscienceworld.org Studies comparing this compound with other phyllosilicates like micas show that the hardness is highly dependent on the strength of these interlayer interactions, with the weaker van der Waals forces in this compound contributing to its lower hardness compared to micas with stronger Coulombic interlayer forces. researchgate.net
Thermal Dehydroxylation Effects on this compound Structure
The thermal treatment of this compound induces a series of structural transformations, primarily driven by the process of dehydroxylation—the removal of structural hydroxyl (OH) groups as water molecules. This process is of significant interest for industrial applications as it fundamentally alters the mineral's physical and chemical properties. The dehydroxylation of this compound generally occurs between 500 and 900°C, leading to the formation of a phase known as this compound dehydroxylate cambridge.org. The specific temperature and kinetics of this transformation are influenced by factors such as particle size and heating rate researchgate.netresearchgate.net.
Dehydroxylation Mechanisms and Intermediate Phases
The mechanism of this compound dehydroxylation is a complex process that has been the subject of extensive research. Experimental evidence suggests that the dehydroxylation of this compound is a two-stage process cambridge.org. One proposed mechanism is homogeneous, involving the local reaction of pairs of (OH)⁻ ions to form an oxide ion (O²⁻) and a water molecule (H₂O) cambridge.orgarizona.edu. First-principles molecular dynamics simulations have explored two primary pathways for the initial step of dehydroxylation: one involving the reaction of bridging hydroxyl groups of an adjacent Al³⁺ pair, and another where two hydroxyl groups react across a dioctahedral vacancy nih.gov. While both mechanisms have similar activation energies at 0 K, at higher temperatures, the mechanism across the vacancy is favored nih.gov.
The existence and nature of intermediate phases during this transformation are critical aspects of the dehydroxylation mechanism. An unknown intermediate phase has been identified through infrared spectroscopy, marked by the appearance of extra OH bands in samples annealed between 550 and 900°C cambridge.org. This has been interpreted as a partially dehydroxylated phase, suggesting a defined intermediate stage in the dehydroxylation process researchgate.net. Quantum mechanical calculations support this, identifying a "semidehydroxylate" derivative as a stable intermediate geologyscience.ru. This theoretical intermediate forms when one water molecule is removed per half unit cell, and its stability is consistent with experimental observations of a two-step water loss and the spontaneous rehydroxylation of the dehydroxylate in the presence of water geologyscience.ru. However, it is noteworthy that in some studies using high-temperature X-ray diffraction, no distinct diffraction peaks attributable to intermediate phases were observed during the process researchgate.net.
The thermal dehydroxylation process is kinetically driven, with the activation energy for the process calculated to be approximately 224±16 kJ/mol researchgate.net. The particle size of the this compound significantly affects the dehydroxylation temperature; smaller particles tend to dehydroxylate at lower temperatures researchgate.netresearchgate.net.
| Phase | Temperature Range (°C) | Key Characteristics | Source |
| This compound | < 500 | Stable 2:1 layer structure with (OH) groups. | cambridge.org |
| Intermediate Phase (Semidehydroxylate) | 550 - 900 | Partially dehydroxylated; presence of extra OH signals in IR spectra. Theoretically stable. | cambridge.orgresearchgate.netgeologyscience.ru |
| This compound Dehydroxylate | > 600 - 1100 | Anhydrous phase; 2:1 layer structure is largely preserved with Al in five-fold coordination. | cambridge.orgcambridge.orgcambridge.org |
| Amorphous SiO₂ + Mullite (B73837) | 950 - 1100 | Decomposition products of this compound dehydroxylate. | cambridge.orgmdpi.com |
| Cristobalite | 1150 - 1500 | Formed from the amorphous silica (B1680970) phase at higher temperatures. | cambridge.orgmdpi.com |
Structural Reorganization upon Dehydroxylation
The removal of hydroxyl groups necessitates a significant reorganization of the crystal structure of this compound. A key finding from various crystallographic studies is that the fundamental 2:1 layered structure is largely maintained in the this compound dehydroxylate phase cambridge.orgresearchgate.net. The SiO₄ tetrahedral sheets remain intact after the loss of water cambridge.org.
Upon further heating, the this compound dehydroxylate becomes unstable. In the temperature range of 950–1100°C, it decomposes into a silicon-rich amorphous phase and mullite cambridge.org. At even higher temperatures, typically between 1150°C and 1500°C, the amorphous silica crystallizes to form cristobalite cambridge.org. This complete collapse of the layered structure signifies the final stage of the thermal transformation of this compound aston.ac.uk.
| Structural Feature | This compound | This compound Dehydroxylate | Source |
| Layer Structure | 2:1 Phyllosilicate | Maintained 2:1 layer structure | cambridge.orgresearchgate.net |
| Tetrahedral Sheet | Intact SiO₄ sheets | Intact SiO₄ sheets | cambridge.org |
| Octahedral Sheet | AlO₄(OH)₂ octahedra | Distorted AlO₅ trigonal bipyramids | cambridge.orggeologyscience.ru |
| Aluminum Coordination | Six-fold | Five-fold | cambridge.orggeologyscience.ru |
| Hydroxyl Groups | Present | Absent | cambridge.org |
Synthesis and Experimental Studies of Pyrophyllite
Hydrothermal Synthesis of Pyrophyllite (B1168745) and its Polytypes
The synthesis of this compound and its various polytypes has been successfully achieved through hydrothermal experimentation. Monoclinic, triclinic, and disordered forms of this compound have been synthesized at a pressure of 2 kbar and temperatures ranging from 355°C to 450°C. arizona.edugeoscienceworld.org The formation of specific polytypes appears to be temperature-dependent.
Experimental findings indicate that the monoclinic variety of this compound forms at lower temperatures within this range, around 355°C. arizona.edu Conversely, the triclinic polytype tends to form at higher temperatures, 375°C and above. arizona.edu Disordered this compound has been observed to form after a short reaction time at 360°C. arizona.edugeoscienceworld.org Interestingly, variations in the aluminum to silicon (Al/Si) ratio in the starting materials did not significantly alter this general pattern of polytype formation. arizona.edugeoscienceworld.org
Further hydrothermal experiments have demonstrated that this compound can be synthesized from silica-alumina gels in salt solutions at temperatures of 300°C and 350°C at 1 kbar over a period of 10 days. uq.edu.au These experiments also yielded kaolinite (B1170537) and quartz, with the formation of kaolinite and quartz being favored over this compound at the lower temperature of 300°C. uq.edu.au The presence of certain cations and anions in the solution, such as in NaOH and NaF solutions, led to the formation of beidellite alongside this compound. uq.edu.au
Table 1: Synthesis Conditions for this compound Polytypes
| Polytype | Temperature (°C) | Pressure (kbar) | Starting Material |
|---|---|---|---|
| Monoclinic | 355 | 2 | Gel |
| Triclinic | 375 and above | 2 | Gel |
| Disordered | 360 (short run time) | 2 | Gel |
| This compound | 350 | 1 | Silica-alumina gel |
| Kaolinite + Quartz | 300 | 1 | Silica-alumina gel |
Experimental Crystallization and Phase Equilibria Studies involving this compound
Phase equilibria studies have been crucial in defining the stability field of this compound. Experimental investigations have determined the pressure-temperature conditions for this compound-forming reactions. For instance, the equilibrium for the reaction this compound + diaspore yielding andalusite + water has been determined at various pressures and temperatures, including 2.4 kbar at 366°C and 7.0 kbar at 445°C. ajsonline.org
Similarly, the equilibrium for the reaction this compound yielding andalusite + quartz + water has been studied. ajsonline.org These experiments often utilize purified natural this compound and other minerals as starting materials to establish the boundaries of this compound stability. ajsonline.org The results of these studies are fundamental for understanding the geological conditions under which this compound forms and persists in metamorphic rocks. ajsonline.org
Hydrothermal experiments have also shed light on the crystallization of this compound from gels. In one study, both monoclinic and triclinic this compound were synthesized from a this compound gel. arizona.edu The monoclinic form was produced at 355°C, while the triclinic variety formed at 375°C and higher. arizona.edu A short-duration experiment at 360°C resulted in disordered this compound. arizona.edu Some experiments at higher temperatures (380°C and 450°C) also produced quartz alongside this compound, suggesting that the synthesized this compound may not have an ideal composition under these conditions. arizona.edu
High-Temperature Phase Transformations of this compound
Upon heating, this compound undergoes a series of phase transformations, ultimately leading to the formation of mullite (B73837) and cristobalite. The process begins with dehydroxylation, where structural water is lost, forming a dehydroxylated phase often referred to as "metathis compound". researchgate.net This dehydroxylated this compound is stable over a significant temperature range, up to approximately 1150°C. researchgate.net
The major high-temperature transformation products of this compound are mullite and cristobalite. researchgate.netfao.org The formation of these crystalline phases from the dehydroxylated intermediate is initiated at lower temperatures but becomes prominent at higher temperatures, often accompanied by exothermic effects in differential thermal analysis (DTA). researchgate.net For example, DTA curves may show exothermic peaks around 1215°C and 1325°C, which are associated with the crystallization of mullite and cristobalite, respectively. researchgate.net
Single-crystal X-ray and electron diffraction studies have shown that an anhydride of this compound can be obtained at around 900°C. cambridge.org The presence of this distorted anhydride lattice suggests a homogeneous mechanism for the dehydroxylation of this compound. cambridge.org
Table 2: Thermal Transformation Stages of this compound
| Temperature Range (°C) | Phase Transformation |
|---|---|
| 450 - 800 | Dehydroxylation (formation of dehydroxylated this compound) |
| ~900 | Formation of this compound anhydride |
| Up to 1150 | Stability of dehydroxylated phase |
| > 1100 | Crystallization of mullite and cristobalite |
| 1200 | Loss of dehydroxylated this compound diffractions, presence of quartz and mullite |
| 1300 | Detection of cristobalite |
The transformation of this compound to mullite is a key process in the production of refractory materials. mdpi.combg.ac.rs This conversion typically occurs at temperatures above 1100°C. bg.ac.rs Studies have shown that the aluminum octahedra of the original this compound structure tend to remain relatively undisturbed during this transformation, facilitating the formation of mullite strings without a sharp exothermic reaction. arizona.edu
The process is gradual, occurring over a range of temperatures. arizona.edu An intermediate crystalline phase is involved in the transformation. arizona.edu While there is significant structural disruption perpendicular to the layers of the this compound, a degree of order is maintained within the layers, allowing for relatively minor rearrangements to form mullite. arizona.edu At 1200°C, the products are typically preferentially oriented mullite and randomly oriented cristobalite, with the original fibrous morphology often being preserved. arizona.edu
The kinetics of mullite formation from kaolin-Al2O3 systems, which share similarities with the this compound system, have been described in two stages: a primary mullite transformation at lower temperatures (1273 to 1573 K) and a secondary mullite formation at higher temperatures (1573 to 1873 K). researchgate.net The mechanism for the secondary formation is thought to involve the dissolution of alumina (B75360) into a glassy phase followed by the precipitation of mullite. researchgate.net
During the high-temperature transformation of this compound, silica (B1680970) is released, which can exist in amorphous or crystalline forms. The dehydroxylation of this compound leads to the breakdown of its layered structure and the eventual crystallization of mullite and a silica phase. researchgate.net This silica phase is often initially amorphous and subsequently crystallizes into cristobalite at higher temperatures. researchgate.netarizona.edu
The formation of cristobalite is a common feature in the thermal treatment of aluminosilicate minerals. For instance, in the thermal decomposition of kaolinite, amorphous silica is progressively released and cristobalite is first observed at 1,100°C. 911metallurgist.com The transformation from amorphous silica to cristobalite involves a gradual orientation and relocation of atoms. 911metallurgist.com Studies on amorphous silica fume have shown that a phase transition to cristobalite can be achieved by thermal treatment between 800-1100°C. researchgate.net At 800°C, the silica fume begins to nucleate, undergoing a displacive phase transformation. researchgate.net
In the context of this compound, after heating to 1150°C, X-ray diffraction patterns show reflections due to mullite, and at 1200°C, randomly oriented cristobalite is observed alongside preferentially oriented mullite. arizona.edu
Mechanical grinding, or mechanical activation, can significantly influence the thermal transformation behavior of this compound. Grinding can introduce structural defects, reduce crystallinity, and alter the particle size and surface area of the mineral. researchgate.netmdpi.com These changes can, in turn, affect the temperatures and kinetics of subsequent thermal transformations.
Studies have shown that grinding this compound can shift the endothermic peak associated with dehydroxylation to lower temperatures in differential thermal analysis (DTA). researchgate.net For example, grinding can shift this peak to around 540°C, making it sharper and more similar to that of kaolinite. researchgate.net Furthermore, a sharp exothermic peak can be induced at approximately 1000°C, which is not present in the unground material and is associated with the formation of mullite. researchgate.net This suggests that mechanical activation can enhance the formation of mullite at lower temperatures. researchgate.net
The alteration of the this compound structure due to grinding is often anisotropic, with greater disruption along the c-axis of the crystal structure. researchgate.net This is evidenced by the disappearance of basal (00l) reflections in X-ray diffraction patterns before non-basal reflections. researchgate.net This mechanical treatment can lead to a decrease in the temperature and enthalpy of dehydroxylation, which has implications for industrial processes as it could lower the energy required for thermal treatments. mdpi.com
Synthesis of this compound Mixed-Layer Phases
In addition to the synthesis of pure this compound polytypes, experimental studies have also focused on the creation of this compound mixed-layer phases. These materials consist of layers of this compound interstratified with layers of other minerals, such as smectite.
Mixtures of mixed-layer this compound/smectite and margarite/smectite have been synthesized hydrothermally from a gel with a composition intermediate between Ca-beidellite and this compound. arizona.edugeoscienceworld.org These syntheses were conducted at temperatures of 375°C and 400°C, suggesting that such mixed-layer phases could potentially form in natural geological environments. arizona.edugeoscienceworld.org
The ability to synthesize this compound/smectite from a completely disordered gel starting material indicates that this phase is not necessarily a metastable reaction product of montmorillonite. arizona.edu Randomly interstratified and partially-ordered mixed-layer this compound/smectites with varying expandabilities have also been synthesized from natural montmorillonite in hydrothermal solutions containing AlCl3. arizona.edu
Experimental Stability Fields of this compound
The stability of this compound is constrained by pressure, temperature, and the chemical composition of its environment. Experimental studies have been crucial in defining the specific conditions under which this compound forms and decomposes. These studies delineate the pressure-temperature (P-T) fields where this compound is a stable phase, providing fundamental data for understanding metamorphic and hydrothermal processes.
The upper thermal stability limit of this compound is primarily defined by its decomposition into an aluminum silicate polymorph (such as andalusite, kyanite, or sillimanite), quartz, and water. ajsonline.org This reaction is fundamental in metamorphic petrology as it marks a transition to higher-grade metamorphic conditions. ajsonline.org Conversely, the lower stability limit is marked by its formation from lower-temperature mineral assemblages, commonly involving kaolinite and quartz. ajsonline.orgdergipark.org.tr
Research Findings on this compound Stability
Numerous hydrothermal experiments have been conducted to determine the P-T conditions for this compound's stability.
Upper Stability Limit:
The decomposition of this compound is represented by the reaction: Al₂Si₄O₁₀(OH)₂ (this compound) → Al₂SiO₅ (Andalusite/Kyanite) + 3 SiO₂ (Quartz) + H₂O (Water) ajsonline.org
Early research by Kerrick (1968) investigated this reaction using powdered starting materials and single crystals. Experiments showed complete decomposition at 473 ± 7°C at 3.9 kilobars (kb) and 447 ± 7°C at 1.7 to 1.8 kb. ajsonline.org Using single crystals of quartz and andalusite to better constrain the equilibrium, the reaction was determined to be at 410 ± 15°C at 1.8 kb and 430 ± 15°C at 3.9 kb. ajsonline.org
Further studies by Haas and Holdaway (1973) provided additional equilibrium points for the reaction involving andalusite. Their results, which used andalusite single crystals as reaction detectors, are consistent with Kerrick's findings. ajsonline.org
Another reaction limiting this compound stability at high temperatures involves its reaction with diaspore: Al₂Si₄O₁₀(OH)₂ (this compound) + 6 AlO(OH) (Diaspore) → 4 Al₂SiO₅ (Andalusite) + 4 H₂O (Water) ajsonline.org
Experimental data for this reaction show a positive correlation between pressure and temperature for the stability of the this compound + diaspore assemblage. ajsonline.org
Lower Stability Limit:
The formation of this compound at lower temperatures is typically from the reaction of kaolinite and quartz: Al₂Si₂O₅(OH)₄ (Kaolinite) + 2 SiO₂ (Quartz) → Al₂Si₄O₁₀(OH)₂ (this compound) + H₂O (Water) ajsonline.org
Experimental work suggests that earlier estimates for this reaction (390°C to 420°C at 2 kb) may be too high. ajsonline.org Studies indicate that this compound can form at temperatures above 300°C from kaolinite. ajsonline.orgdergipark.org.tr Hydrothermal synthesis experiments have successfully produced different polytypes of this compound (monoclinic, triclinic, and disordered) at 2 kbar in the temperature range of 355°C to 450°C. arizona.edu
High-Pressure and Thermal Decomposition:
At atmospheric pressure, this compound undergoes dehydroxylation between 480°C and 700°C, where it loses its structural hydroxyl groups to form dehydroxylated this compound. cambridge.org This dehydroxylated phase can persist up to 1100°C before decomposing into mullite and cristobalite at around 1200°C. cambridge.orgcsic.es
Under high-pressure conditions, the decomposition temperatures increase. At 2.5 GPa (25 kb), this compound transforms to its dehydroxylate phase at approximately 487°C (760 K), with complete decomposition occurring at 807°C (1080 K). researchgate.net
Data Tables of Experimental Stability
The following tables summarize the key experimental findings for the stability fields of this compound.
Table 1: Upper Stability Limit of this compound (Decomposition to Andalusite + Quartz + Water)
| Pressure (kb) | Temperature (°C) | Researcher(s) |
|---|---|---|
| 1.8 | 410 ± 15 | Kerrick (1968) ajsonline.orgajsonline.org |
| 3.9 | 430 ± 15 | Kerrick (1968) ajsonline.orgajsonline.org |
Table 2: Upper Stability Limit of this compound (Decomposition with Diaspore)
| Pressure (kb) | Temperature (°C) | Researcher(s) |
|---|---|---|
| 2.4 | 366 | Haas & Holdaway (1973) ajsonline.org |
| 3.5 | 386 | Haas & Holdaway (1973) ajsonline.org |
| 4.8 | 408 | Haas & Holdaway (1973) ajsonline.org |
| 7.0 | 445 | Haas & Holdaway (1973) ajsonline.org |
Table 3: this compound Synthesis and Lower Stability Conditions
| Pressure (kb) | Temperature (°C) | Reactants | Notes |
|---|---|---|---|
| <4 | <400 | Kyanite + Quartz | Formation of this compound during retrograde metamorphism. dergipark.org.tr |
| Not specified | >300 | Kaolinite | General lower temperature limit for this compound formation. dergipark.org.tr |
| 2 | 355 - 450 | Gels | Synthesis of monoclinic, triclinic, and disordered this compound. arizona.edu |
Table 4: High-Pressure Decomposition of this compound
| Pressure (GPa) | Temperature (°C) | Reaction / Product |
|---|---|---|
| 2.5 | ~487 | Formation of dehydroxylate phase. researchgate.net |
| 2.5 | ~807 | Complete decomposition. researchgate.net |
Advanced Characterization Techniques and Methodologies for Pyrophyllite Research
X-ray Diffraction (XRD) Analysis of Pyrophyllite (B1168745) and its Derivatives
X-ray diffraction (XRD) stands as a fundamental tool for the characterization of this compound, enabling the identification of its crystalline phases and the precise determination of its atomic structure.
Powder X-ray Diffraction for Phase Identification
Powder X-ray diffraction (PXRD) is a primary method for identifying this compound and its associated mineral phases in a sample. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline materials present.
In the analysis of this compound ore, PXRD patterns typically show characteristic peaks for this compound, along with common impurities such as quartz, kaolinite (B1170537), and muscovite. mdpi.comresearchgate.net For instance, key diffraction peaks for this compound can be observed at d-spacings of 9.167 Å (002), 4.590 Å (004), 3.062 Å (006), and 2.425 Å (-117). researchgate.net The presence of quartz is often indicated by peaks at 3.343 Å (101) and 1.817 Å (112). researchgate.net Beneficiation techniques, such as flotation and attrition-scrubbing, can be monitored using PXRD to confirm the increased concentration of this compound and the reduction of gangue minerals. mdpi.com The patterns can also reveal structural changes, such as amorphitization, induced by mechanical treatments like grinding. acs.orgresearchgate.net
Interactive Table: Characteristic PXRD Peaks for this compound and Associated Minerals
| Mineral | d-spacing (Å) | Miller Indices (hkl) | Reference |
| This compound | 9.167 | 002 | researchgate.net |
| This compound | 4.590 | 004 | researchgate.net |
| This compound | 3.062 | 006 | researchgate.net |
| This compound | 2.425 | -117 | researchgate.net |
| Quartz | 3.343 | 101 | researchgate.net |
| Quartz | 1.817 | 112 | researchgate.net |
| Kaolinite | ~7.15 | 001 | mdpi.com |
| Muscovite | ~10.0 | 002 | researchgate.net |
Single-Crystal X-ray Diffraction for Structural Refinement
For a more detailed understanding of the atomic arrangement within the this compound crystal lattice, single-crystal X-ray diffraction is employed. This technique provides precise data for refining the crystal structure, including bond lengths, bond angles, and unit cell parameters.
The crystal structure of this compound from Ibitiara, Bahia, Brazil, has been refined using single-crystal X-ray data. geoscienceworld.orgresearchgate.net This this compound is a 1Tc polytype with the space group C1. geoscienceworld.org The refinement yielded average bond lengths of 1.912 Å for Al–O, 1.617 Å for Si(1)–O, and 1.618 Å for Si(2)–O. geoscienceworld.org Key structural parameters determined include a tetrahedral rotation angle (α) of 10.2°, an octahedral flattening angle (ψ) of 57.1°, and a tetrahedral thickness angle (τ) of 109.4°. geoscienceworld.org These findings are in close agreement with earlier structural determinations from X-ray powder data. geoscienceworld.orggeoscienceworld.org The unit cell parameters for the 1Tc polytype have been reported as a = 5.160(2) Å, b = 8.966(3) Å, c = 9.347(6) Å, α = 91.18(4)°, β = 100.46(4)°, and γ = 89.64(3)°. handbookofmineralogy.org
Interactive Table: Refined Crystallographic Data for this compound-1Tc
| Parameter | Value | Reference |
| Polytype | 1Tc | geoscienceworld.org |
| Space Group | C1 | geoscienceworld.org |
| a (Å) | 5.160(2) | handbookofmineralogy.org |
| b (Å) | 8.966(3) | handbookofmineralogy.org |
| c (Å) | 9.347(6) | handbookofmineralogy.org |
| α (°) | 91.18(4) | handbookofmineralogy.org |
| β (°) | 100.46(4) | handbookofmineralogy.org |
| γ (°) | 89.64(3) | handbookofmineralogy.org |
| Average Al–O bond length (Å) | 1.912 | geoscienceworld.org |
| Average Si(1)–O bond length (Å) | 1.617 | geoscienceworld.org |
| Average Si(2)–O bond length (Å) | 1.618 | geoscienceworld.org |
| Tetrahedral rotation angle (α) | 10.2° | geoscienceworld.org |
| Octahedral flattening angle (ψ) | 57.1° | geoscienceworld.org |
Spectroscopic Investigations of this compound
Spectroscopic techniques are crucial for probing the vibrational properties and the local chemical environments of atoms within the this compound structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy investigates the vibrations of molecular bonds within a material. In this compound, FTIR is particularly sensitive to the hydroxyl (OH) groups in its structure. The O-H stretching vibration in this compound gives rise to a characteristic absorption peak at approximately 3675 cm⁻¹. proquest.comresearchgate.net
The OH combination vibration of this compound is located at 4615–4617 cm⁻¹, resulting from a combination of the O-H stretching vibration (around 3674 cm⁻¹) and the Al-OH in-plane libration (around 950 cm⁻¹). proquest.com The first fundamental overtone region for the OH stretching vibration is observed between 7000–7250 cm⁻¹. proquest.com These characteristic peaks in the mid-infrared (MIR) and near-infrared (NIR) regions can be used to distinguish this compound from other phyllosilicates like talc (B1216). proquest.com For instance, talc exhibits a maximum peak near 4323 cm⁻¹, which is assigned to its OH stretching vibration, a region where this compound's absorption is weaker. proquest.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al, ²⁹Si MAS NMR, ¹H CRAMPS)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local coordination environment of specific nuclei. For this compound, ²⁹Si and ²⁷Al Magic Angle Spinning (MAS) NMR are particularly informative.
²⁹Si MAS NMR: The ²⁹Si MAS NMR spectrum of untreated this compound shows a sharp resonance at approximately -95.1 ppm. acs.orgresearchgate.net This chemical shift is characteristic of silicon in a Q³ configuration, where each silicon tetrahedron is linked to three other silicon tetrahedra. acs.orgresearchgate.net Upon thermal treatment and dehydroxylation, this peak shifts to around -101 ppm, indicating a change in the local environment of the silicon atoms. acs.org Further heating to higher temperatures (e.g., 950 °C and above) leads to the appearance of new peaks, such as one at -110 ppm associated with silica (B1680970) segregation and another at -89 ppm corresponding to silicon in poorly crystalline mullite (B73837). acs.org
²⁷Al MAS NMR: The ²⁷Al MAS NMR spectrum of this compound features a single peak at about 4 ppm, which is ascribed to octahedrally coordinated aluminum (AlO₆). acs.org The most significant finding from ²⁷Al MAS NMR has been in the study of this compound's thermal transformation. Upon dehydroxylation, the six-coordinate aluminum transforms into a five-coordinate (AlO₅) state in the resulting this compound dehydroxylate. researchgate.netacs.orggeoscienceworld.org This is observed as a new resonance with an isotropic chemical shift of 29 ppm, a large quadrupolar coupling constant (10.5 MHz), and an asymmetry parameter (η) of 0.6. geoscienceworld.org The observation of this highly distorted five-coordinate Al site was greatly facilitated by conducting the NMR measurements at high magnetic fields (14 T). geoscienceworld.org Mechanical grinding can also induce changes in Al coordination, with prolonged treatment generating tetrahedrally coordinated aluminum, indicated by a peak between 50 and 60 ppm. acs.org
¹H CRAMPS: ¹H Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) is a high-resolution solid-state NMR technique used to study protons. It has been utilized alongside ²⁷Al and ²⁹Si NMR to follow the progress of dehydroxylation in this compound at temperatures between 150 and 550 °C. acs.org
Interactive Table: Characteristic NMR Chemical Shifts for this compound and its Derivatives
| Nucleus | Sample State | Coordination | Chemical Shift (ppm) | Reference |
| ²⁹Si | Untreated this compound | Q³ Si(OSi)₃ | -95.1 | acs.orgresearchgate.net |
| ²⁹Si | This compound Dehydroxylate | - | -101 | acs.org |
| ²⁹Si | Heated >950°C (Silica) | - | -110 | acs.org |
| ²⁹Si | Heated >950°C (Mullite) | - | -89 | acs.org |
| ²⁷Al | Untreated this compound | Octahedral | 4 | acs.org |
| ²⁷Al | This compound Dehydroxylate | Pentahedral | 29 | geoscienceworld.org |
| ²⁷Al | Ground this compound | Tetrahedral | 50-60 | acs.org |
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Surface Interactions
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific type of atom in a material. It is particularly useful for studying non-crystalline or amorphous systems and for probing the interactions at solid-water interfaces.
XAFS has been employed to investigate the sorption of metal ions, such as Nickel(II), onto the surface of this compound. acs.orgudel.edu These studies provide a detailed understanding of the local atomic structure of the sorbed metal ions. For Ni(II) sorbed on this compound, XAFS analysis revealed that the first coordination shell consists of 6 oxygen atoms at a distance of 2.02–2.04 Å, indicating an octahedral environment. acs.orgudel.edu Analysis of the second coordination shell suggested a single Ni–Al/Si distance of 2.96–3.03 Å. acs.orgudel.edu This distance is indicative of edge-sharing between Ni and Al octahedra, suggesting the formation of multinuclear surface complexes or mixed nickel-aluminum hydroxides on the this compound surface. acs.orgudel.edu As the surface loading of Ni increases, the number of Ni second-neighbor atoms also increases, supporting the growth of these multinuclear complexes. acs.orgudel.edu These findings imply that the this compound surface can promote hydrolysis and the formation of multinuclear complexes even at low surface coverage. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Impurity Analysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive and non-invasive magnetic resonance technique utilized for the detection and quantification of paramagnetic species. bruker.com In the context of this compound analysis, EPR is instrumental in identifying and characterizing impurities that contain unpaired electrons, such as transition metal ions and free radicals, which can influence the mineral's properties and industrial applications. bruker.com
Paramagnetic substances, when placed in an external magnetic field, exhibit a magnetic moment due to the presence of these unpaired electrons. mdpi.com EPR spectroscopy measures the absorption of microwave radiation by these electrons as they transition between different energy levels, providing a distinct spectrum for each paramagnetic species. This allows for the qualitative and quantitative analysis of impurities within the this compound structure. bruker.com
Factors such as heat, light, and chemical interactions can lead to the degradation of materials, often involving the formation of free radicals. bruker.com EPR can monitor these degradation processes by detecting the resulting radical species. The technique is also adept at identifying trace amounts of transition metal complexes, which are common impurities in naturally occurring minerals. mdpi.com The precise g-tensor components derived from EPR spectra can help in the assignment of specific paramagnetic centers within the crystal lattice of materials. aps.org
Electron Microscopy Studies of this compound Microstructures
Electron microscopy techniques are fundamental to understanding the micromorphology and structural intricacies of this compound. By using electron beams to generate high-resolution images, these methods reveal details about the mineral's particle shape, texture, and internal structure.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound particles. mdpi.com It is ideally suited for studying the configuration, texture, and fabric of clay samples. usgs.gov In SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate various signals, including secondary and backscattered electrons. These signals are used to create detailed images of the surface.
Research on this compound has employed SEM to observe the morphological changes that occur during mechanical processing, such as grinding. These studies reveal processes like delamination, gliding, and folding of the mineral layers, as well as reductions in particle size. researchgate.net SEM images can effectively illustrate the platy and foliated nature of this compound aggregates.
The table below summarizes observations from SEM studies on this compound subjected to different grinding times.
| Grinding Time | Observed Morphological and Textural Changes |
| 7 minutes | Initial delamination and folding of layers, decrease in particle size. researchgate.net |
| 10 minutes | Continued gliding and delamination. researchgate.net |
| 30 minutes | Significant decrease in particle size. researchgate.net |
| 32-120 minutes | Progressive reduction in particle size and changes in surface texture. researchgate.net |
Transmission Electron Microscopy (TEM), particularly high-resolution TEM (HRTEM), provides atomic-scale resolution, enabling the direct observation of this compound's internal structure, including interlayering and crystal defects. appliedmineralogy.com This technique is essential for studying the stacking sequences of the 2:1 layers that constitute the this compound structure. geologyscience.ru
TEM studies have been crucial in identifying stacking faults, intralayer shifts, and interlayer displacements within phyllosilicates. geoscienceworld.orgcambridge.org In samples containing both illite and this compound, HRTEM has revealed the presence of this compound interlayers within the illite structure. geoscienceworld.orgcambridge.org These investigations provide insights into the structural adjustments that accommodate chemical variations and defects, which can arise during the mineral's formation and alteration. geoscienceworld.orgcambridge.org The ability of TEM to reveal lateral displacements between adjacent tetrahedral sheets across the interlayer regions is a key aspect of understanding the detailed crystal structure of this compound and related minerals. geoscienceworld.orgcambridge.org
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with electron microscopes (both SEM and TEM) to perform elemental analysis. wikipedia.orgthermofisher.com When the electron beam interacts with the sample, it causes the emission of characteristic X-rays, whose energies are unique to each element. wikipedia.org By detecting and analyzing these X-rays, EDX can determine the elemental composition of a specific point or map the distribution of elements across an area of the sample. jeol.combruker.com
In this compound research, EDX is used to:
Confirm the primary elemental composition: Verifying the presence and relative abundance of Aluminum (Al), Silicon (Si), and Oxygen (O).
Identify elemental impurities: Detecting the presence of other elements that may be substituted within the crystal lattice or present as separate mineral phases.
Generate elemental maps: Visualizing the spatial distribution of constituent and impurity elements, which provides information on the homogeneity of the sample and the association of different elements. jeol.combruker.com
This technique is crucial for correlating the microstructure observed with SEM or TEM with the local chemical composition. thermofisher.com
Thermal Analysis Techniques Applied to this compound
Thermal analysis techniques are employed to study the changes in the physical and chemical properties of this compound as a function of temperature. These methods are vital for understanding the mineral's thermal stability, dehydroxylation process, and phase transformations at high temperatures.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are often used simultaneously to provide a comprehensive understanding of the thermal behavior of materials. eag.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. uni-siegen.decet-science.com For this compound, TGA is primarily used to monitor the mass loss associated with dehydroxylation—the removal of structural hydroxyl (OH) groups.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. uni-siegen.decet-science.com DTA detects thermal events such as phase transitions, crystallization, melting, and chemical reactions by identifying endothermic (heat-absorbing) or exothermic (heat-releasing) processes. uni-siegen.de
When applied to this compound, a typical TGA curve shows a significant weight loss in the temperature range of approximately 500°C to 800°C, corresponding to the dehydroxylation process. The DTA curve complements this by showing a distinct endothermic peak in the same temperature range, confirming the energy absorbed during the breakdown of the hydroxyl groups. At higher temperatures (around 1100-1200°C), DTA can reveal exothermic peaks associated with the recrystallization of the dehydroxylated phase into mullite and cristobalite.
The table below summarizes typical thermal events observed for this compound using DTA and TGA.
| Temperature Range (°C) | TGA Observation | DTA Observation | Associated Process |
| 500 - 800 | Significant mass loss | Endothermic peak | Dehydroxylation (loss of structural OH groups) |
| > 1100 | No significant mass change | Exothermic peak(s) | Recrystallization into mullite and cristobalite |
Grinding can affect the thermal behavior of this compound, often causing a decrease in the temperature at which dehydroxylation occurs. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to investigate the thermal behavior of this compound. netzsch.comufl.edu By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions, such as dehydroxylation, and determine the temperatures at which they occur. ufl.edu
The thermal analysis of this compound reveals several key transformations. A major event is the dehydroxylation, the removal of structural hydroxyl (OH) groups, which is observed as a broad endothermic peak in DSC curves. researchgate.net This process typically begins at around 500-550°C and can continue up to 900°C. researchgate.netresearchgate.net The temperature range for this dehydroxylation zone has been defined as 450–900°C. Studies have shown that the mass loss associated with this process starts around 250-500°C and increases rapidly, reaching approximately 3.9% to 5.5% by 800-915°C. researchgate.netresearchgate.net
The dehydroxylation of this compound can occur in overlapping steps. Some researchers have identified two distinct peaks in the thermal analysis curves. researchgate.net The first, smaller peak, centered around 520°C, has been interpreted as the loss of interlayer water, while the second, more significant peak at approximately 673-675°C, is attributed to the main dehydroxylation event. researchgate.net This process results in the formation of a phase known as this compound dehydroxylate or an anhydride. researchgate.netcambridge.org This dehydroxylated phase is observed to appear after heating to about 783°C and can remain stable up to 1100°C. researchgate.net Upon further heating to 1200°C, all diffractions of the dehydroxylated this compound are lost, and new phases such as mullite and cristobalite begin to form.
The presence of other minerals, such as kaolinite or quartz, in this compound ore samples can be identified through DSC analysis. For instance, an endothermic peak around 573°C can indicate the transformation of α-quartz to β-quartz. researchgate.net An exothermic peak near 1000°C may be associated with the presence of kaolinite impurities transforming into mullite.
| Thermal Event | Temperature Range (°C) | Associated Mass Loss (%) | Notes |
|---|---|---|---|
| Onset of Dehydroxylation | 450 - 500 | Starts to increase | Removal of structural hydroxyl groups begins. researchgate.net |
| Main Dehydroxylation | ~550 - 900 | ~3.9 - 5.5 | Broad endothermic peak; formation of this compound dehydroxylate. researchgate.netresearchgate.netresearchgate.net |
| α → β Quartz Transformation | ~573 | - | Sharp endothermic peak, indicates quartz impurity. researchgate.net |
| Formation of Mullite/Cristobalite | > 1100 - 1200 | - | Decomposition of the dehydroxylated phase. |
Surface Science Methodologies for this compound Surface Characterization
The characterization of this compound surfaces is crucial for understanding its properties and potential applications. Various surface science methodologies are employed to investigate its morphology, composition, and surface chemistry.
Scanning Electron Microscopy (SEM) is frequently used to study the surface morphology and microstructure of this compound before and after treatments like heat application. researchgate.net SEM analysis reveals that the surface morphology of the mineral varies with temperature and the presence of fluxes. researchgate.net Techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are used in conjunction to identify the mineral phases present and study structural transformations. researchgate.net For instance, XRD is essential for identifying this compound as the major crystalline phase and associated gangue minerals like quartz and kaolinite. mdpi.com
Spectroscopic techniques provide insight into the chemical bonding at the surface. As an aluminum-rich hydrous phyllosilicate, this compound exhibits distinct absorption bands in the short-wave infrared (SWIR) spectrum. These include a strong OH absorption band around 1398 nm and a primary Al–OH band at 2168 nm, which can be identified using a field portable UV-Vis-NIR spectrometer. spectralevolution.com
Computational modeling, such as ab initio simulations, is used to model the bulk structure and surface geometries of this compound. acs.org These studies help predict the relative stability of different crystal facets, analyze the electrostatic potential near the surfaces, and determine the acidity of reactive surface sites, which is fundamental for understanding sorption processes. acs.org
Specific Surface Area Determination (BET, EGME)
The specific surface area is a critical parameter that influences the reactivity and application of this compound. It is defined as the total surface area of a material per unit of mass and includes both external surfaces and the internal surfaces of pores. vicroads.vic.gov.au Two common methods for its determination are the Brunauer-Emmett-Teller (BET) method and the ethylene glycol monoethyl ether (EGME) method.
The BET method is a widely recognized technique for determining the specific surface area of powders and porous materials. particletechlabs.commicrotrac.com The method involves the physical adsorption of an unreactive gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this data, typically in the relative pressure range of 0.05 to 0.30, to calculate the number of gas molecules required to form a monolayer on the surface, from which the specific surface area (in m²/g) is derived. microtrac.comanton-paar.com
The EGME method is another technique used, particularly for clay minerals, to determine surface area. usda.govusda.gov It involves the adsorption of ethylene glycol monoethyl ether, a polar molecule, onto the mineral surface. usda.gov The sample is mixed with EGME to form a slurry, and then placed in a vacuum desiccator, often over a CaCl₂-EGME solvate to control the vapor pressure, until a constant weight is achieved. usda.govillinois.edu The amount of EGME retained by the sample is used to calculate the specific surface area, based on the quantity of EGME required to form a monomolecular layer. illinois.edu This method is noted to be significantly faster than older methods using ethylene glycol. usda.govusda.gov Studies have shown that both EGME and ethylene glycol methods precisely measure the same surface area for layer silicates. usda.gov
| Method | Principle | Adsorbate | Key Features |
|---|---|---|---|
| BET | Gas Physisorption | Nitrogen (typically) | Measures external and internal pore surface area; requires cryogenic temperatures. particletechlabs.comanton-paar.com |
| EGME | Solvent Retention | Ethylene Glycol Monoethyl Ether | Rapid method well-suited for clay minerals; measures total surface area. usda.govusda.gov |
Geochronological Applications to this compound Deposits
Geochronology is the science of determining the age of rocks, fossils, and sediments, which, when applied to this compound deposits, provides crucial information about their genesis and geological context. This compound itself is not typically dated directly. Instead, the age of a deposit is determined by dating associated minerals or the host rocks using radiometric dating methods. thoughtco.com
The Potassium-Argon (K-Ar) dating method is a widely used technique in geochronology that is applicable to this compound-hosting geological settings. thoughtco.comwikipedia.org This method is based on the radioactive decay of the isotope potassium-40 (⁴⁰K) to argon-40 (⁴⁰Ar). wikipedia.org Potassium is a common constituent of many rock-forming minerals associated with this compound mineralization, such as feldspars and micas (e.g., sericite/muscovite). wikipedia.orgresearchgate.net When these minerals crystallize from magma or during a metamorphic event, they incorporate potassium but typically exclude argon. Over geological time, the ⁴⁰K decays to ⁴⁰Ar, which becomes trapped within the mineral's crystal lattice. thoughtco.com By measuring the ratio of ⁴⁰K to ⁴⁰Ar in a sample, and knowing the decay rate of ⁴⁰K, the time since the mineral crystallized (and thus the argon began to accumulate) can be calculated. thoughtco.com
A refinement of this technique is Argon-Argon (⁴⁰Ar/³⁹Ar) dating . In this method, the sample is irradiated with neutrons in a nuclear reactor, which converts a stable isotope, potassium-39 (³⁹K), into argon-39 (³⁹Ar). researchgate.net The sample is then heated in steps, releasing argon from different sites within the mineral. The ratio of ⁴⁰Ar to ³⁹Ar is measured for each step. Since the amount of ³⁹Ar is proportional to the original ³⁹K (and thus ⁴⁰K) content, this ratio can be used to calculate an age. researchgate.net This step-heating process can help identify if the sample has experienced argon loss due to later thermal events, thereby providing more reliable ages. researchgate.net
These dating techniques have been applied to this compound deposits worldwide. For example, radiometric ages of 70-85 million years were obtained for metamorphic rocks hosting this compound deposits in the Pütürge massif in Turkey. dergipark.org.tr Such studies are essential for understanding the timing of the hydrothermal or metamorphic events that led to the formation of the this compound. spectralevolution.comnsw.gov.au
Theoretical and Computational Studies of Pyrophyllite
Density Functional Theory (DFT) Applications to Pyrophyllite (B1168745)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to this compound to predict its crystallographic, electronic, and reactive properties with a high degree of accuracy.
First-Principles Calculations of this compound Atomic Structure and Electronic Properties
First-principles calculations, based on DFT, have been effectively used to determine the atomic and electronic structure of this compound. These studies provide a foundational understanding of the mineral's intrinsic properties. Calculations using methods like the local-density approximation (LDA) within the Vienna ab-initio simulation package (VASP) have successfully optimized the this compound crystal structure, yielding lattice parameters that are in good agreement with experimental results. mdpi.com
The behavior of this compound under high pressure has also been a subject of theoretical study. DFT calculations show that as pressure increases up to approximately 13.87 GPa, the volume, bond lengths, and layer thicknesses of this compound gradually decrease. mdpi.com Concurrently, its mechanical properties, such as bulk modulus, shear modulus, and Young's modulus, are enhanced. mdpi.com The electronic structure, however, shows only slight changes with increasing pressure, indicating that this compound maintains its stability and insulating nature under these conditions. mdpi.comresearchgate.net
Table 1: Calculated Structural Parameters of this compound at Zero Pressure
| Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| a (Å) | 5.16 | 5.16 | mdpi.com |
| b (Å) | 8.97 | 8.97 | mdpi.com |
| c (Å) | 9.21 | 9.35 | mdpi.com |
| β (°) | 100.4 | 99.9 | mdpi.com |
This table presents a comparison of DFT-calculated lattice parameters with experimental data, showing strong agreement.
DFT Modeling of this compound Dehydroxylation Reactions
The dehydroxylation of this compound, a thermally driven process involving the loss of water from its structure, is critical to its industrial applications in ceramics and refractory materials. acs.org DFT modeling has been instrumental in elucidating the complex mechanisms of this reaction. The process involves the reaction of two hydroxyl (OH) groups to form and eliminate a water molecule, leaving behind a dehydroxylate structure. acs.orggeologyscience.ru
Theoretical studies have identified two primary reaction mechanisms:
On-site mechanism : Involves the reaction of two adjacent hydroxyl groups bonded to the same pair of edge-sharing aluminum octahedra. acs.org
Cross mechanism : Involves the reaction of two hydroxyl groups located across an empty octahedral site (dioctahedral vacancy). acs.org
First-principles molecular dynamics simulations combined with the metadynamics algorithm have been used to explore the free-energy surface of the dehydroxylation process. nih.govacs.org These studies have found that while both mechanisms have similar activation energies at 0 K, the cross mechanism has a lower free energy at the high temperatures where dehydroxylation typically occurs. nih.govacs.org The dehydroxylation process is not a simple, single-step reaction but involves several semidehydroxylated intermediates. acs.org Furthermore, a novel competitive mechanism assisted by structural apical oxygens has been proposed to occur in the high-temperature regime. nih.gov The identification of these complex pathways and intermediates helps explain the broad temperature range over which the reaction is observed experimentally. acs.org
Dispersion Interactions in this compound Systems (e.g., water adsorption)
The layered structure of this compound consists of electrically neutral T-O-T (tetrahedral-octahedral-tetrahedral) sheets held together by weak van der Waals forces. unibo.it Standard DFT calculations often struggle to accurately describe these non-local dispersion interactions. Consequently, the inclusion of dispersion corrections in DFT calculations is crucial for accurately modeling the structural and physical properties of this compound. semanticscholar.orgnih.gov
Studies have shown that incorporating dispersion corrections significantly improves the agreement between calculated and experimental values for lattice parameters and bulk modulus. semanticscholar.orgnih.govresearchgate.net These corrections are also essential for studying interfacial phenomena, such as the adsorption of water on this compound surfaces. unibo.it
DFT simulations of water adsorption on the (001) surface of this compound indicate that the interaction is governed by van der Waals forces, confirming the hydrophobic nature of the surface. unibo.itresearchgate.net As more water molecules are added to the surface, they tend to self-assemble into clusters, such as dimers and trimers, resembling structures found in the gas phase. unibo.it The binding energy per water molecule decreases as the number of adsorbed molecules increases, further suggesting that water-water interactions are favored over water-surface interactions. unibo.it
Table 2: Calculated Binding Energies for Water Adsorption on this compound (001) Surface
| Number of H₂O Molecules | Binding Energy per H₂O (kJ mol⁻¹) | Reference |
|---|---|---|
| 1 | -17.2 | unibo.it |
| 2 | -11.8 | unibo.it |
| 3 | -11.6 | unibo.it |
This table shows how the binding energy per water molecule changes with increasing surface coverage, highlighting the tendency for water to self-assemble.
Effect of Doping on this compound Electronic and Mechanical Properties
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. Both classical MD, using force fields like CLAYFF, and ab initio MD have been applied to this compound to investigate its dynamic properties, which are not accessible through static DFT calculations. cambridge.orgfigshare.com
MD simulations have been used to:
Reproduce Crystal Structures : Classical MD simulations using the CLAYFF force field have been shown to faithfully reproduce the crystal structures of this compound with relatively simple nonbonded interaction functions. figshare.com
Study Edge Surfaces : this compound serves as an ideal model for the edge surfaces of 2:1 clay minerals because its basal planes are inert. MD simulations have been used to model the structure of these edge surfaces, predict nanoparticle morphology, and identify reactive surface oxygen sites. cambridge.orgnii.ac.jp
Investigate Water Interfaces : The behavior of water confined in this compound interlayers has been studied across a range of temperatures. These simulations provide insights into the structural, dynamical, and mechanical properties of the confined water, highlighting a balance between mobility and stability compared to other clay minerals. mdpi.com
Computational Modeling of this compound Interlayer Behavior
The interlayer region of this compound, governed by weak van der Waals forces, is central to its mechanical response, particularly its softness and cleavage. unibo.it Computational modeling, especially using steered molecular dynamics (SMD), has been used to quantitatively evaluate the stress-deformation behavior of the this compound interlayer. geoscienceworld.orgcambridge.org
In these simulations, external forces are applied to the atoms on the clay surfaces to measure the resulting displacement and stress in the interlayer. cambridge.orgresearchgate.net Key findings from these models include:
The primary deformation under compressive stress occurs in the interlayer spacing, with the T-O-T layers themselves showing relatively little deformation. cambridge.orgresearchgate.net
The stress-deformation response of the dry this compound interlayer is nearly linear for applied compressive stresses ranging from 0 to 1.65 GPa. geoscienceworld.org
These atomic-level models provide a fundamental understanding of the mechanical properties that make this compound a precursor for swelling smectite-group minerals and a useful material in various industrial applications. geoscienceworld.orgcambridge.org
Applications of Pyrophyllite in Advanced Materials Science and Engineering
Pyrophyllite (B1168745) as a Component in Advanced Ceramic Materials
The use of this compound in advanced ceramic materials is well-established, owing to its beneficial effects on the final properties of the ceramic products. mdpi.comazom.com It is often used as a substitute for feldspar (B12085585) and silica (B1680970), providing technical advantages in the manufacturing process and enhancing the performance of the finished goods. mdpi.com
In ceramic body formulations, this compound is incorporated to improve various characteristics of both traditional and advanced ceramics. mdpi.comeasternminerals.co.in Its inclusion in whiteware, sanitary ware, and electrical porcelain can enhance mechanical properties, translucence, and chemical resistance. mdpi.com For instance, in stoneware bodies, the addition of this compound contributes to the vitrification process. researchgate.netaip.org A study on a single-fired stoneware body demonstrated that a formulation containing 3 wt% this compound, along with kaolin, K-feldspar, ball clay, quartz, and bentonite, resulted in a product with a linear shrinkage of 10.82%, water absorption of 0.17%, and a modulus of rupture (MOR) of 153.21 MPa when fired at 1220°C. researchgate.netaip.org
This compound also serves as a valuable component in glazes. It can be a better source of SiO2 than quartz because it dissolves more readily into the melt, which can improve the transparency of the glaze. digitalfire.com When this compound is used in glazes, it contributes to a clear, craze-free layer upon firing. researchgate.netaip.org Research has shown that the properties of clear glazes can be further developed by adjusting the CaO/K2O ratio in conjunction with the this compound content. researchgate.netaip.org
Table 1: Properties of Stoneware Body with this compound Addition
| Property | Value | Firing Temperature (°C) |
|---|---|---|
| Linear Shrinkage | 10.82% | 1220 |
| Water Absorption | 0.17% | 1220 |
| Modulus of Rupture (MOR) | 153.21 MPa | 1220 |
Data derived from a study on a single-fired stoneware body containing 3 wt% this compound. researchgate.netaip.org
A key advantage of incorporating this compound into ceramic bodies is its ability to control thermal expansion and reduce firing shrinkage. digitalfire.commnclay.com As a low-expansion mineral, this compound particles expand less on heating and contract less on cooling compared to other refractory particles like silica. digitalfire.com This characteristic helps to counteract the shrinkage of the plastic components in the ceramic body during firing, leading to improved dimensional stability. digitalfire.com
This compound serves as an effective and economical precursor for the synthesis of mullite (B73837) (3Al₂O₃·2SiO₂), a crystalline phase known for its excellent high-temperature strength, creep resistance, and thermal stability. mdpi.comespublisher.com The thermal transformation of this compound into mullite and amorphous silica upon heating makes it a suitable raw material for producing mullite-containing ceramics. researchgate.net Unlike kaolinite (B1170537), which is another common precursor for mullite, this compound contains a higher silica-to-alumina ratio. researchgate.net
The synthesis of mullite from this compound is considered to be easier than from kaolinite. researchgate.net Research indicates that the presence of this compound in ceramic bodies encourages the development of more mullite during firing, which in turn increases the firing strength and reduces thermal expansion. digitalfire.com In ternary porcelain systems of this compound-feldspar-clay, the generation of mullite can reach about 78.7% with a 50% this compound addition. researchgate.net Clay minerals such as this compound are common starting materials for the synthesis of mullite primarily for refractory applications. espublisher.com
This compound in Refractory Materials Research
The inherent properties of this compound make it a highly suitable material for refractory applications. mdpi.comb2bmineral.com Its high refractoriness, low thermal conductivity, and resistance to deformation at high temperatures are particularly advantageous. mdpi.comdigitalfire.com this compound is used in the manufacturing of various refractory products, including insulating firebricks, kiln car refractories, and monolithic refractories such as ramming mixes, gunning mixes, and castables. nsw.gov.auvanderbiltminerals.com
One of the significant benefits of using this compound in refractories is that it often does not require calcining before use, which can simplify the manufacturing process. digitalfire.commnclay.com The thermal decomposition of this compound at approximately 1200°C to form mullite and cristobalite contributes to its refractory properties. nsw.gov.au This transformation results in a material with a low coefficient of expansion and resistance to molten metals. nsw.gov.au Consequently, this compound-based refractories are used in applications involving contact with molten metals, such as in ladle and tundish liners. nsw.gov.au Research has also explored the use of this compound in protective refractory coatings, where it can be combined with other materials to enhance properties like resistance to cavitation erosion. ache-pub.org.rs
Table 2: Applications of this compound in Refractory Products
| Refractory Product | Key Benefit of this compound |
|---|---|
| Insulating Firebricks | Low thermal conductivity |
| Kiln Car Refractories | Low hot-load deformation |
| Monolithic Refractories (e.g., castables) | Volume stability, no pre-calcining needed digitalfire.commnclay.com |
| Metal-Pouring Refractories | Resistance to molten metals nsw.gov.au |
| Protective Coatings | High refractoriness ache-pub.org.rs |
This compound as Functional Fillers in Polymer and Composite Materials
This compound is utilized as a functional filler in a variety of polymer and composite materials to enhance their properties and reduce costs. mdpi.comeasternminerals.co.in Its chemical inertness, platy structure, and good mechanical strength make it a suitable additive for plastics and rubber. mdpi.com In the plastics industry, this compound is used as a filler in materials such as polyvinyl chloride (PVC), low-density polyethylene (B3416737) (LDPE), and high-density polyethylene (HDPE). mdpi.com The addition of this compound can improve the mechanical strength and stability of the final products. mdpi.commarketpublishers.com
The platy or lamellar structure of this compound is particularly beneficial in certain applications. For instance, in paints and coatings, this structure can increase resistance to film cracking and promote good dispersion of the filler. researchgate.net In composite materials, this compound can serve as a cost-effective alternative to other mineral fillers like talc (B1216). mdpi.com The characteristics of the this compound filler, such as particle size and shape, play a crucial role in determining the final properties of the polymer composite. mdpi.com
This compound in Advanced Industrial Processes
Beyond its use in ceramics, refractories, and polymers, this compound finds application in a range of other advanced industrial processes. taylorandfrancis.commdpi.com Its physical and chemical properties make it a versatile raw material for various manufacturing sectors. mdpi.com
In the fiberglass industry, this compound is used as a raw material. mdpi.com It is also employed as a carrier for insecticides due to its ability to allow for the controlled release of active ingredients. easternminerals.co.in In foundry applications, its stable nature and physical properties make it suitable for use in mold release and parting agents. digitalfire.com The softness of this compound also helps to reduce wear and tear on molds and machinery. digitalfire.commnclay.com Historically, its machinability led to its use in crafting items like electrical resistors and insulators. azom.com
This compound as a Pressure-Transmitting Medium in High-Pressure Synthesis
This compound is extensively utilized in high-pressure synthesis industries as a pressure-transmitting medium due to its exceptional pressure transmission capabilities, machinability, and insulating properties. mdpi.comkyoto-u.ac.jp Its layered structure, held together by van der Waals forces, allows for easy slippage under shear action, making it an ideal medium for transmitting pressure. mdpi.com Additionally, its compact lamellar structure provides excellent sealing performance. mdpi.com
Key properties that make this compound suitable for high-pressure applications include it being a soft mineral that is easy to process, having a proper coefficient of friction to form a gasket and prevent material outflow, and possessing good thermal and electrical insulating properties. kyoto-u.ac.jpkyoto-u.ac.jp First-principles studies have shown that as pressure increases, the mechanical properties of this compound are enhanced. mdpi.com High-pressure synchrotron radiation X-ray diffraction experiments have indicated that the ultimate pressure for this compound as a pressure medium should be less than 15 GPa. mdpi.com
The mechanical properties of this compound under varying pressures have been investigated through first-principles calculations, providing valuable data for its application in high-pressure synthesis.
Table 1: Mechanical Properties of this compound at Various Pressures
| Pressure (GPa) | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) |
|---|---|---|---|
| 0.00 | 25.20 | 20.32 | 48.78 |
| 2.73 | 47.98 | 39.46 | 93.18 |
| 5.48 | 69.84 | 57.08 | 134.70 |
| 8.12 | 90.15 | 73.18 | 172.95 |
| 10.87 | 110.65 | 89.26 | 211.39 |
| 13.87 | 132.84 | 106.60 | 252.82 |
This data is derived from first-principles calculations and illustrates the enhancement of this compound's mechanical properties with increasing pressure.
This compound for Catalyst Support Research
While research on natural this compound as a direct catalyst support is emerging, significant advancements have been made with its synthetic analogues. A notable example is ferrithis compound, the ferric analogue of this compound, which has been synthesized with an ultrathin two-dimensional (2D) nanosheet morphology. rsc.orgrsc.org This synthetic material exhibits high thermal stability and has shown potential as a catalyst support for noble metal nanoparticles. rsc.orgrsc.org
The high surface area of synthetic ferrithis compound makes it a promising candidate for catalytic applications. In addition to its role as a support, pristine ferrithis compound has demonstrated catalytic activity in ammonia (B1221849) synthesis. rsc.orgrsc.org
Table 2: Properties of Synthetic Ferrithis compound Nanosheets
| Property | Value |
|---|---|
| Morphology | Two-dimensional (2D) nanosheets |
| BET Surface Area | 273 m²/g |
| Total Pore Volume | 0.568 cm³/g |
These properties highlight the potential of this compound-based structures in catalysis.
This compound in Nanotechnology and 2D Materials Research
The layered structure of this compound allows for its exfoliation into two-dimensional (2D) nanosheets, opening up possibilities for its use in nanotechnology. Research has demonstrated the synthesis of ferrithis compound, an iron-based analogue of this compound, with a 2D nanosheet morphology. rwth-aachen.de These nanosheets possess a high surface area and remarkable thermal stability. rwth-aachen.de
The development of such 2D materials from a this compound structural framework is a significant step in expanding the library of 2D materials available for various technological applications. The unique properties of these nanosheets could be leveraged in areas such as nanoelectronics, composite materials, and advanced coatings.
This compound for Zeolite Synthesis
This compound serves as a cost-effective source of silicon and aluminum for the synthesis of zeolites. researchgate.netresearchgate.net Various types of zeolites, including Zeolite HS (hydroxysodalite), have been successfully synthesized through the alkaline treatment of natural this compound. researchgate.netresearchgate.net The process typically involves heating the this compound in a sodium hydroxide (B78521) solution. researchgate.net The resulting zeolitic material exhibits a porous structure with a significant surface area, making it suitable for applications in molecular separation, catalysis, and adsorption. researchgate.net
The synthesis of zeolites from this compound offers an economical advantage over using synthetic chemicals. researchgate.net The physicochemical properties of the synthesized zeolites can be tailored by controlling the synthesis conditions.
Table 3: Properties of Zeolite HS Synthesized from this compound
| Property | Value |
|---|---|
| Zeolite Type | Hydroxysodalite (HS) |
| Crystal System | Cubic |
| Morphology | Spherical |
| Surface Area | 19.56 m²/g |
| Pore Volume | 0.056 cm³/g |
These characteristics demonstrate the successful conversion of this compound into a valuable zeolitic material.
Environmental and Geotechnical Research Involving Pyrophyllite
Sorption Mechanisms of Metal Ions on Pyrophyllite (B1168745) Surfaces
The ability of this compound to adsorb metal ions from aqueous solutions is a significant area of environmental research. Understanding the sorption mechanisms is crucial for its potential application in the remediation of contaminated water and soil.
Studies have extensively investigated the sorption of divalent heavy metal ions, such as zinc, cadmium, lead, copper, and nickel, onto this compound surfaces. The removal of these metals is influenced by factors like the granulation of this compound, the amount of adsorbent used, and the contact time. Research indicates that smaller this compound particles lead to more efficient metal removal and require shorter contact times.
The sorption efficiency for different divalent metals on this compound has been observed to follow the order: Cu > Pb > Cd > Zn > Ni. In the case of nickel (Ni), its removal from solution is significantly affected by pH, initial Ni concentration, and ionic strength. The sorption behavior of Ni(II) on this compound can be categorized into two distinct pH regions. At a pH below 7, the relative sorption of nickel increases as the ionic strength and initial nickel concentration decrease. In this lower pH range, it is proposed that both specific (inner-sphere complexation) and nonspecific (outer-sphere complexation) adsorption mechanisms are at play. This is supported by the observation that the maximum adsorption at a pH of 6 is considerably higher than the cation-exchange capacity (CEC) at the same pH.
At a pH above 7, the sorption of nickel becomes a slower process and appears to be unaffected by ionic strength and initial concentration. High-resolution transmission electron microscopy (HRTEM) has revealed the formation of surface deposits on this compound that has been heavily treated with nickel at these higher pH levels. This has led to the hypothesis that the formation of a mixed Ni-Al hydroxide (B78521) phase on the this compound surface is responsible for the sorption behavior observed above pH 7. At lower nickel sorption densities, this surface precipitation seems to occur preferentially along the particle edges.
The following table summarizes the removal efficiency of nickel from landfill leachate water using two different granulations of this compound in the first treatment phase.
| This compound Granulation | Nickel Removal Efficiency (%) |
| 0-53 µm | 82.2 |
| 0-100 µm | 69.5 |
This table demonstrates the effectiveness of this compound in removing nickel from a complex aqueous matrix, with the finer granulation showing higher efficiency.
The surface properties of this compound play a critical role in its interaction with metal ions. This compound is a 2:1 dioctahedral phyllosilicate with a structure composed of neutral tetrahedral-octahedral-tetrahedral layers. Unlike some other clay minerals, it has minimal permanent structural charge, making it a useful model for studying the sorption properties of clay surfaces that are not related to this charge.
The surfaces of this compound particles have distinct characteristics. The basal surfaces are naturally hydrophobic in aqueous solutions and act as neutral adsorption sites. In contrast, the edge surfaces are hydrophilic. Cationic substitutions within the crystal lattice, such as Al³⁺ for Si⁴⁺ in the tetrahedral layer or Mg²⁺ and Fe²⁺ for Al³⁺ in the octahedral layer, can create a net negative charge, which facilitates the adsorption of cations and polar organic pollutants.
The sorption of metal ions is often modeled as the formation of complexes with surface functional groups, similar to metal-ligand associations in solution. On this compound, these interactions can occur at amphoteric surface hydroxyl groups (Al-OH, Si-OH) located at the crystal edges. The acidity of these edge sites is a key factor in sorption processes. Theoretical calculations have been used to predict the relative acidity and density of these reactive surface sites, suggesting a new scale for their acidities that can aid in the thermodynamic modeling of sorption.
As the solution pH increases, the adsorption of metals generally becomes more specific, favoring the formation of inner-sphere complexes where the metal ion bonds directly to surface oxygen or hydroxide groups. The this compound surface can also promote hydrolysis and the formation of multinuclear surface complexes, even at low surface loadings and under conditions that are undersaturated with respect to the formation of metal hydroxides like Ni(OH)₂.
This compound in Rock Mechanics and Geological Engineering Studies
In the realm of rock mechanics and geological engineering, the physical and mechanical properties of this compound are of significant interest. This compound is a soft mineral with a hardness of 1 to 2 on the Mohs scale and exhibits perfect cleavage. It is formed through the low-grade metamorphism of aluminum-rich rocks or by the hydrothermal alteration of felsic volcanic rocks.
The presence of this compound can significantly influence the mechanical behavior of rock masses. For instance, this compound is a major component of some phyllites and argillites, such as those found interbedded with the Baraboo Quartzite. The fine-grained and micaceous nature of this compound can contribute to the anisotropic mechanical properties of these rocks, affecting their strength and deformability.
Studies have also explored the use of this compound as an aggregate in construction materials like concrete. Research has shown that the grain size of this compound influences the mechanical durability of concrete. When used in sand-sized particles, this compound can reduce the void ratio and increase the toughness of the concrete. In contrast, when used as a coarser aggregate, it can create a stronger bond at the cement-aggregate interface. The compressive strength of concrete containing this compound has been shown to be significantly affected by the area of this interface.
The structural and mechanical characteristics of this compound under high pressure have also been investigated using first-principles calculations. Such studies are crucial for understanding its behavior in deep geological formations and for its potential applications in industries that utilize superhard materials.
The following table presents some of the key physical and mechanical properties of this compound relevant to geotechnical applications.
| Property | Value/Description |
| Hardness (Mohs scale) | 1 - 2 |
| Lustre | Pearly, Dull |
| Cleavage | Perfect on {001} |
| Tenacity | Flexible |
| Density (g/cm³) | 2.65 - 2.90 |
This table highlights the softness, perfect cleavage, and flexibility of this compound, which are critical parameters in assessing its impact on the mechanical properties of rocks and engineered materials.
Future Research Directions and Unresolved Academic Questions on Pyrophyllite
Emerging Research Areas in Pyrophyllite (B1168745) Science
The unique physicochemical properties of this compound are paving the way for its application in several innovative fields. Current research is focused on leveraging its structure and reactivity for environmental, nanotechnological, and biomedical purposes.
Environmental Applications: A significant area of emerging research is the use of this compound in environmental remediation. Studies have shown that this compound clay is effective in removing bacteria, such as Escherichia coli, from aqueous solutions. researchgate.net Its positively charged surfaces can attract and absorb negatively charged bacteria, making it a potential low-cost material for water purification systems. researchgate.net Furthermore, clay-based nanocomposites incorporating this compound are being investigated as a cost-effective technology for eliminating various pollutants from water sources. researchgate.net The mineral's natural antimicrobial properties are also being explored. Preliminary investigations have revealed that this compound exhibits antibacterial and antifungal activities against certain foodborne pathogens, suggesting its potential use in food preservation and safety. researchgate.net
Nanotechnology and Advanced Materials: The development of nano-mineral materials is another key research direction. researchgate.net Researchers are exploring methods to process this compound into nano-powders for incorporation into polymer/mineral nanocomposites. researchgate.net These nanomaterials could offer enhanced properties for various applications. Recent studies have also investigated the biocompatibility of nano/micro-sized this compound particles, finding them to have low genotoxicity, which opens up possibilities for their use in biomedical applications. scispace.com
Geophysical and Geochemical Studies: The role of this compound in geophysical processes, such as recycling water into the Earth's mantle, remains an area of active research. science.gov Understanding its thermodynamic properties and behavior under high-pressure and high-temperature conditions is crucial for modeling geological systems. science.govmdpi.com
Challenges in this compound Characterization and Modeling
Despite its widespread use, the scientific understanding of this compound is not without its challenges. Accurately characterizing and modeling its properties is complicated by natural variations in the mineral and the complexity of its surface chemistry.
Impurities and Beneficiation: A primary challenge is the presence of impurities in naturally occurring this compound deposits. mdpi.comdntb.gov.ua Minerals such as quartz, mica, iron oxides (like hematite), and titanium oxides are often associated with this compound ores. science.govresearchgate.netresearchgate.net These impurities, particularly iron and titanium, can cause discoloration and negatively affect the quality and performance of the final product, limiting its use in high-value applications like white ceramics and cosmetics. mdpi.com Consequently, a significant research focus is on developing effective and economical beneficiation techniques to remove these impurities and increase the alumina (B75360) content, thereby enhancing the mineral's market value. scispace.commdpi.com
Modeling Edge Surface Chemistry: While the basal surfaces of this compound are relatively inert, its edge surfaces are far more reactive and play a crucial role in its interaction with other substances. researchgate.netgeoscienceworld.org Modeling these edge surfaces at the atomic level is a significant academic challenge. researchgate.net Researchers use a combination of quantum and potential-based techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations with force fields like CLAYFF, to study these surfaces. researchgate.netgeoscienceworld.org However, discrepancies exist between different modeling approaches. For instance, comparisons between ClayFF and DFT results have shown deviations in surface energy calculations. researchgate.net Accurately modeling the interaction with water and accounting for dynamical effects at these edge surfaces remains an unresolved issue. researchgate.net
Below is an interactive data table summarizing the key challenges in this compound characterization and modeling.
| Challenge Area | Specific Issues | Impact on Research and Application | Key Research Focus |
| Mineral Purity | Presence of associated minerals (quartz, iron oxides, titanium oxides, etc.). science.govmdpi.com | Affects color, refractoriness, and chemical inertness; limits use in high-purity applications. mdpi.com | Developing efficient and cost-effective physical and chemical beneficiation techniques. scispace.comscience.gov |
| Chemical Variability | Variations in Al₂O₃, SiO₂, and alkali content. mdpi.com | Influences thermal behavior, mechanical properties, and suitability for specific industries (e.g., fiberglass). mdpi.com | Precise chemical and mineralogical characterization of ore deposits. researchgate.netscirp.org |
| Computational Modeling | Accurately simulating the reactive edge surfaces. researchgate.net | Limits predictive understanding of adsorption, catalysis, and interfacial reactions. | Refining force fields (e.g., CLAYFF), combining DFT and molecular dynamics, and accounting for solvent effects. researchgate.netgeoscienceworld.org |
| Structural Complexity | Understanding the stability and reactivity of different edge terminations (e.g., {110}, {010}). researchgate.net | Affects nanoparticle morphology and surface chemical properties like protonation. geoscienceworld.org | Advanced thermodynamic and structural analysis of edge surface configurations. researchgate.net |
Potential for this compound in Novel Material Development
Future research is heavily invested in harnessing this compound's properties to create advanced materials with superior performance characteristics. Its thermal stability, chemical inertness, and mechanical properties make it an excellent candidate for reinforcing and functional components in composites and ceramics. b2bmineral.comsanu.ac.rs
High-Performance Ceramics and Composites: this compound is a key component in the development of advanced ceramics. mordorintelligence.com When fired, it transforms into mullite (B73837), which provides excellent high-temperature stability. sanu.ac.rsresearchgate.net This makes it suitable for refractory materials and high-performance building materials. sanu.ac.rsresearchgate.net Research has demonstrated that this compound can be used as a replacement for clay in ceramics, where it reduces firing shrinkage. sanu.ac.rsresearchgate.net It is also being used to create low-cost this compound-alumina composite ceramic membranes for applications like wastewater treatment. mdpi.com In mortars, this compound can act as a pozzolana and form micro-reinforcement structures, improving the mechanical properties and refractoriness of cements. sanu.ac.rsresearchgate.net
Functional Fillers in Polymers: There is growing interest in using this compound as a functional filler in plastics and composites. marketresearchfuture.com Its inclusion can enhance mechanical properties such as strength, stiffness, and impact resistance. marketresearchfuture.com This is driving demand for this compound in the automotive and aerospace industries, where lightweight and durable materials are essential. marketresearchfuture.compolarismarketresearch.com Furthermore, its platy structure can increase resistance to film cracking when used as a filler in paints and coatings. researchgate.netpolarismarketresearch.com
Advanced Refractories and Glass: Technological advancements are expanding the use of this compound in refractories and fiberglass manufacturing. mordorintelligence.com In refractories, its ability to withstand high temperatures without distortion is critical. b2bmineral.com In the glass industry, it serves as a source of aluminum, potentially replacing feldspar (B12085585) and improving the efficiency of the batch-to-melt conversion process. mdpi.com
Q & A
Q. How can pyrophyllite be reliably identified and characterized in geological samples?
this compound is identified using a combination of X-ray diffraction (XRD) for crystallographic analysis, scanning electron microscopy (SEM) for morphological evaluation, and Fourier-transform infrared spectroscopy (FTIR) to confirm hydroxyl group vibrations. For quantitative phase analysis, Rietveld refinement of XRD data is recommended, paired with thermogravimetric analysis (TGA) to assess dehydroxylation behavior at ~800°C . Ensure sample purity by cross-referencing with geological context (e.g., metamorphic or hydrothermal origins).
Q. What experimental protocols are critical for synthesizing this compound in laboratory settings?
Hydrothermal synthesis under controlled pressure (1–3 kbar) and temperature (300–500°C) is standard. Use a starting material of stoichiometric Al₂O₃ and SiO₂ with excess water. Monitor reaction progress via in-situ XRD or Raman spectroscopy. Post-synthesis, validate phase purity using differential scanning calorimetry (DSC) to detect dehydroxylation peaks .
Q. How do researchers standardize thermal stability assessments for this compound?
Employ TGA-DSC under inert (N₂) and oxidizing (O₂) atmospheres to differentiate between structural water loss and oxidation effects. Heating rates ≤10°C/min minimize kinetic artifacts. Compare results with thermodynamic databases (e.g., ThermoCalc) to validate phase transitions .
Advanced Research Questions
Q. How can contradictions in reported this compound thermodynamic data be resolved?
Discrepancies often arise from impurities or non-equilibrium conditions. Address this by:
- Conducting high-pressure experiments with in-situ synchrotron XRD to monitor real-time phase stability.
- Applying the PICOT framework to refine experimental variables:
Q. What multi-method approaches optimize this compound’s role in studying metamorphic processes?
Combine petrographic analysis with geochemical modeling using tools like pyrolite (Python package) for trace-element pattern visualization. For example:
Q. How do computational models address gaps in this compound’s mechanical behavior under stress?
Use density functional theory (DFT) to simulate lattice deformation under shear stress. Validate with nanoindentation experiments on single crystals. Discrepancies between model and empirical data often highlight overlooked defects or interfacial water layers, requiring atomic force microscopy (AFM) for nano-scale validation .
Q. What methodologies resolve ambiguities in this compound’s role as a catalyst support material?
Apply Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD) to assess acid site distribution. Pair with operando XRD to correlate structural stability (e.g., Al coordination changes) with catalytic activity during reactions like methanol dehydration .
Methodological Frameworks
Q. How can the FINER criteria improve this compound research design?
Ensure questions are:
- F easible: Access to high-pressure reactors or synchrotrons.
- I nteresting: Links to broader topics (e.g., subduction zone processes).
- N ovel: Unexplored aspects like isotopic fractionation during dehydration.
- E thical: Sustainable sourcing of natural samples.
- R elevant: Applications in ceramics or catalysis .
Q. What strategies minimize validity threats in this compound experiments?
- Internal validity: Control impurity levels via acid leaching pre-tests.
- External validity: Use natural samples from diverse geological settings.
- Construct validity: Standardize measurement protocols (e.g., ISO 13320 for XRD).
- Statistical validity: Apply multivariate regression to isolate variable effects .
Q. How to formulate hypotheses for this compound’s role in carbon sequestration?
Develop a null hypothesis (e.g., “this compound does not enhance CO₂ mineralization rates”) and test it via high-pressure autoclave experiments with in-situ pH monitoring. Use geochemical modeling (PHREEQC) to predict reaction pathways and compare with empirical mineral carbonation yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
